molecular formula C35H43ClN2O7 B1247924 Cryptophycin 3

Cryptophycin 3

Cat. No.: B1247924
M. Wt: 639.2 g/mol
InChI Key: QLGFKEFRTAOKJU-XVUNPSCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 3 is a member of the cryptophycin family, which are 16-membered macrocyclic depsipeptides first isolated from cyanobacteria of the genus Nostoc . These compounds are renowned for their exceptionally potent antiproliferative activity, functioning as potent suppressors of microtubule dynamics . They bind to the vinca alkaloid site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This mechanism makes them highly effective against a range of human cancer cell lines, including those exhibiting multidrug resistance (MDR) . Compared to its well-known synthetic analog Cryptophycin-52 (which entered clinical trials), this compound features a distinct structural difference: it contains an alkene moiety in unit A instead of an epoxide . This modification is reported to diminish its cytotoxicity by approximately 100-fold compared to the epoxide-containing analogs, providing a valuable tool for structure-activity relationship (SAR) studies . In biosynthetic pathways, this compound is a direct precursor to the final epoxidized metabolites, such as Cryptophycin 1, and is produced through the macrocyclization activity of the cryptophycin thioesterase (CrpTE) . This compound is for research use only and is a crucial reagent for investigating novel cancer therapeutics, particularly in the development of targeted drug conjugates and for probing the fundamental mechanisms of tubulin interaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H43ClN2O7

Molecular Weight

639.2 g/mol

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28-,29+,31+/m1/s1

InChI Key

QLGFKEFRTAOKJU-XVUNPSCXSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Synonyms

cryptophycin 3

Origin of Product

United States

Biological Activity and Molecular Mechanism of Cryptophycin 3

Cellular Antiproliferative Activity of Cryptophycin (B1240208) 3 Analogues

In vitro Cytotoxicity Spectrum against Various Cell Lines

Cryptophycin analogues exhibit potent antiproliferative and cytotoxic activity across a broad spectrum of cultured human tumor cell lines, including those that are multidrug-resistant. aacrjournals.orgresearchgate.net For instance, the synthetic analogue Cryptophycin-52 demonstrates significant activity against various solid tumor and leukemia cell lines. nih.gov Studies on prostate cancer cell lines (LNCaP, PC-3, and DU-145) showed a reduction in cell viability at concentrations of 0.1 pM and higher after 72 hours of treatment with Cryptophycin-52. aacrjournals.org Specifically, in DU-145 cells, viability was reduced to 40% of the control, while in LNCaP and PC-3 cells, it was approximately 50%. aacrjournals.org

The cytotoxic effects of cryptophycins are often observed in the picomolar range. aacrjournals.orgresearchgate.net For example, Cryptophycin-1 has IC50 values of 4.58 pM against KB cells and 7.63 pM against the LoVo cell line. core.ac.uk The high potency of these compounds extends to multidrug-resistant (MDR) cell lines, where they are often more effective than established chemotherapeutic agents. researchgate.netcore.ac.uk

A study evaluating a cryptophycin-55 (B1255067) glycinate (B8599266) conjugate on the SKRC-52 renal cell carcinoma cell line reported an IC50 value of 7.9 nM for the unconjugated drug. acs.org While potent, this was noted to be less potent than expected when compared to its activity in other cell lines. acs.org The table below summarizes the in vitro cytotoxicity of various cryptophycin analogues against different cell lines.

Cell LineCryptophycin AnalogueIC50 Value
KB (human cervical carcinoma)Cryptophycin-14.58 pM core.ac.uk
LoVo (human colon adenocarcinoma)Cryptophycin-17.63 pM core.ac.uk
LNCaP (human prostate adenocarcinoma)Cryptophycin-52Effects observed at ≥ 0.1 pM aacrjournals.org
PC-3 (human prostate adenocarcinoma)Cryptophycin-52Effects observed at ≥ 0.1 pM aacrjournals.org
DU-145 (human prostate carcinoma)Cryptophycin-52Effects observed at ≥ 0.1 pM aacrjournals.org
SKRC-52 (human renal cell carcinoma)Cryptophycin-55 glycinate7.9 nM acs.org
KB-3-1 (human cervical carcinoma)Cryptophycin-52Subnanomolar range beilstein-journals.org

Comparative Potency with Other Microtubule-Targeting Agents

Cryptophycins are significantly more potent than many clinically used microtubule-targeting agents. aacrjournals.orgnih.gov Reports indicate that cryptophycins can be 40 to 1000 times more potent than agents like paclitaxel (B517696) and vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine). aacrjournals.orgcore.ac.uknih.govaacrjournals.org This superior potency is observed across a range of cancer cell lines, including those expressing multidrug resistance (MDR) transporters. aacrjournals.org

For example, in a comparative study, all tested cryptophycins were more potent than paclitaxel, vincristine (B1662923), or vinblastine, with IC50 values in the picomolar range. aacrjournals.org While vincristine was highly susceptible to the MRP-1 efflux pump, and paclitaxel and the vinca alkaloids were significantly affected by P-glycoprotein (P-gp), cryptophycins demonstrated relative insensitivity to these resistance mechanisms. aacrjournals.org This is partly because cryptophycins are poor substrates for the P-glycoprotein efflux pump. core.ac.uknih.gov The high affinity of cryptophycins for tubulin results in the formation of stable drug-tubulin complexes, leading to low intracellular concentrations of the free drug, which in turn helps to circumvent P-gp-mediated resistance. core.ac.uk

The picomolar concentrations required for cryptophycin-induced apoptosis are substantially lower than the nanomolar concentrations needed for agents like docetaxel (B913) and paclitaxel to induce cell death in the same prostate cancer cell lines. aacrjournals.org Furthermore, the phosphorylation of the apoptosis-suppressing protein Bcl-2 induced by Cryptophycin-52 is three orders of magnitude higher than that induced by paclitaxel. core.ac.uk

Interaction with Tubulin and Microtubule Dynamics Modulation

The primary mechanism of action for cryptophycins is their interaction with tubulin, the protein subunit of microtubules. nih.govwikipedia.org This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govwikipedia.org

Tubulin Binding Affinity and Stoichiometry

Cryptophycins bind to tubulin with high affinity. core.ac.ukacs.org Studies with a radiolabeled version of Cryptophycin-52 revealed a single high-affinity binding site on tubulin with an apparent association constant (Ka) of (3.6 ± 1) × 10^6 L/mol. acs.org The binding is rapid and not significantly dependent on temperature. acs.org While the binding is very poorly reversible, it is not covalent. acs.org

When interacting with assembled microtubules, Cryptophycin-52 binds to the ends with a high affinity, showing a dissociation constant (Kd) of 47 nM. aacrjournals.orgpnas.org At this binding site, there is a maximum stoichiometry of approximately 19.5 molecules of Cryptophycin-52 per microtubule. pnas.orgpnas.org Even at low concentrations, the binding is significant; for instance, at 10 nM Cryptophycin-52, about 3.3 moles of the compound were bound per 10,000 moles of tubulin dimers in microtubules. pnas.org The sequestration of tubulin dimers into ring structures at equimolar concentrations suggests a 1:1 stoichiometry of cryptophycin to tubulin within these rings. nih.gov

Effects on Microtubule Polymerization and Depolymerization Kinetics

Cryptophycins are potent inhibitors of microtubule polymerization. wikipedia.orgacs.org They are considered the most potent known suppressors of microtubule dynamics. aacrjournals.orgpnas.org At low nanomolar concentrations, Cryptophycin-1 stabilizes microtubule dynamics by reducing the rate and extent of both microtubule shortening and growing, while increasing the frequency of rescue events. researchgate.net At higher concentrations, it leads to the depolymerization of microtubules. researchgate.net

Cryptophycin-52, at picomolar concentrations, inhibits cell proliferation by arresting cells in mitosis. pnas.org While higher concentrations (around 100–300 pM) cause the depolymerization of spindle microtubules, the inhibition of proliferation at lower concentrations occurs by suppressing spindle microtubule dynamics without significant depolymerization. pnas.org For example, 25 nM of Cryptophycin-52 reduced the microtubule shortening rate by 63% but only reduced the growing rate by 26%. pnas.org The binding of just five to six molecules of Cryptophycin-52 to a microtubule can reduce the rate and extent of shortening by 50%. pnas.org

Conformational Changes Induced in Tubulin

Cryptophycin 3, a member of the cryptophycin family of cytotoxic depsipeptides, exerts its biological activity primarily through interaction with tubulin, the fundamental protein subunit of microtubules. wikipedia.orgcreative-biolabs.com This interaction is characterized by high affinity and leads to significant conformational changes in the tubulin dimer, which is composed of α- and β-tubulin subunits. core.ac.ukacs.org

Binding of cryptophycins occurs at the vinca domain on β-tubulin. core.ac.ukresearchgate.netbeilstein-journals.org This binding is non-covalent and induces a conformational shift in the tubulin dimer, preventing its polymerization into functional microtubules. core.ac.ukacs.org Studies using circular dichroism have confirmed that cryptophycin binding perturbs the secondary structure of tubulin. acs.org This conformational change is not localized to the β-subunit; proteolysis studies indicate that regions of both α- and β-tubulin are protected from trypsin digestion upon cryptophycin binding, signifying a widespread structural alteration. acs.org

At high concentrations, cryptophycin-tubulin complexes aggregate into small, ring-shaped oligomers. core.ac.ukacs.orgcapes.gov.br Cryo-electron microscopy has revealed that these rings are composed of multiple tubulin heterodimers, with cryptophycin binding inducing significant curvature both within and between the dimers. acs.orgnih.gov Specifically, the binding of a single cryptophycin molecule to the β-subunit results in two distinct bends per dimer: an intradimer bend of approximately 13° and a more pronounced interdimer bend of about 32°. acs.org These induced curvatures are structurally incompatible with the straight protofilament arrangement required for a stable microtubule lattice, thus inhibiting microtubule assembly. nih.gov The most significant conformational changes are observed in specific helical regions of both α- and β-tubulin, notably helices H8 and H10. nih.gov

Conformational Changes in Tubulin Induced by Cryptophycins
ParameterObservationSignificanceReference
Binding SiteVinca domain on β-tubulin; may partially overlap with the maytansine (B1676224) site.Specifies the location of interaction and distinguishes its mechanism from colchicine (B1669291) or taxane (B156437) site binders. core.ac.ukresearchgate.netbeilstein-journals.orgnih.gov
Induced CurvatureInduces an intradimer bend (~13°) and an interdimer bend (~32°).This geometry is incompatible with the microtubule lattice, preventing polymerization. acs.org
Structural ChangesPerturbation of the far-ultraviolet circular dichroic spectrum; protection of both α- and β-subunits from proteolysis.Confirms a global conformational change in the tubulin dimer upon binding. acs.orgacs.org
OligomerizationAt high concentrations, induces the formation of ring-shaped oligomers composed of approximately eight tubulin dimers.Represents a non-functional aggregation state of tubulin, sequestering it from polymerization. core.ac.ukacs.org

Impact on Cell Cycle Progression

The disruption of microtubule dynamics by this compound has profound effects on cell division, leading to a halt in cell cycle progression. nih.gov

Cryptophycins are potent inducers of mitotic arrest, causing cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation. amegroups.cn By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. core.ac.ukbeilstein-journals.org The cell's spindle assembly checkpoint, a crucial surveillance mechanism, detects these defects. acs.org This checkpoint prevents the transition from metaphase to anaphase until all chromosomes are correctly attached to the spindle, leading to a prolonged mitotic block. amegroups.cnacs.org Studies in various cancer cell lines, including prostate and non-small-cell lung carcinoma, have consistently shown a significant increase in the population of cells in the G2/M phase following exposure to picomolar concentrations of cryptophycins. nih.govaacrjournals.orgpnas.org

This compound perturbs the function of spindle microtubules not just by preventing their assembly, but also by suppressing their inherent dynamic instability. pnas.orgnih.gov Microtubules in the mitotic spindle are highly dynamic structures that continuously grow and shrink, a process vital for capturing chromosomes and correcting attachment errors. amegroups.cnberkeley.edu

Induction of Mitotic Arrest (G2/M Phase)

Mechanisms of Apoptosis Induction

Prolonged mitotic arrest and the disruption of microtubule integrity by this compound trigger programmed cell death, or apoptosis, through multiple signaling pathways. wikipedia.orgcore.ac.uk

The cellular stress induced by microtubule disruption activates several pro-apoptotic signaling cascades. aacrjournals.org One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. core.ac.ukaacrjournals.orgnih.gov Microtubule damage can lead to the activation of protein kinases that phosphorylate Bcl-2, thereby neutralizing its protective function and promoting apoptosis. aacrjournals.orgnih.gov Cryptophycins have been shown to be potent inducers of Bcl-2 phosphorylation. core.ac.uknih.gov

Another critical pathway activated by cryptophycins is the c-Jun N-terminal kinase (JNK) signaling cascade, a member of the mitogen-activated protein kinase (MAPK) family. aacrjournals.orgencyclopedia.pub JNK is a stress-activated protein kinase, and its sustained phosphorylation and activation are strongly correlated with the induction of apoptosis following cryptophycin treatment. nih.govaacrjournals.org This activation can, in turn, influence the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. encyclopedia.pubencyclopedia.pub

Furthermore, cryptophycin-induced apoptosis often involves the activation of caspases, a family of proteases that execute the final stages of cell death. aacrjournals.orgnih.gov Studies have shown the activation of effector caspases like caspase-3 and caspase-7, which are responsible for cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govaacrjournals.orgnih.gov The requirement for caspases can be cell-type specific, with some cells undergoing caspase-independent apoptosis. nih.govaacrjournals.org In cells with functional p53, microtubule damage can also lead to the up-regulation of p53 and its target genes, such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21. nih.govaacrjournals.org

Apoptotic Signaling Pathways Activated by Cryptophycins
Pathway/MoleculeEffect of CryptophycinDownstream ConsequenceReference
Bcl-2 FamilyInduces phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL. May up-regulate pro-apoptotic Bax in p53-positive cells.Inactivates survival signals, promoting mitochondrial outer membrane permeabilization. core.ac.uknih.govaacrjournals.orgnih.gov
JNK PathwayCauses sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK).Promotes apoptosis through various mechanisms, including regulation of Bcl-2 family proteins. nih.govaacrjournals.orgencyclopedia.pub
Caspase CascadeActivates initiator and effector caspases, such as caspase-3 and caspase-7.Executes programmed cell death by cleaving key cellular substrates. nih.govaacrjournals.orgnih.gov
p53 PathwayCan induce up-regulation of p53 protein in wild-type cells.Leads to increased expression of p53 target genes like p21 (cell cycle arrest) and Bax (apoptosis). nih.govaacrjournals.org

The disruption of the microtubule network is the primary trigger for the initiation of apoptotic signaling. nih.gov The failure of cells to form a proper mitotic spindle and satisfy the spindle assembly checkpoint leads to a prolonged G2/M arrest. acs.org This sustained arrest is a powerful apoptotic trigger. acs.org Cells that are unable to complete mitosis are ultimately targeted for elimination to prevent genomic instability. amegroups.cn

The physical damage to the microtubule cytoskeleton is itself a form of cellular stress that activates stress-response pathways like the JNK and p38 MAPK pathways. encyclopedia.pub These pathways serve as sensors of cellular dysfunction. encyclopedia.pub The connection between microtubule integrity and survival signaling is also evident in the phosphorylation of Bcl-2. The process of Bcl-2 phosphorylation is often linked to events occurring during M-phase, and by arresting cells in this phase, cryptophycins ensure the sustained phosphorylation and inactivation of this key survival protein. aacrjournals.orgnih.gov Therefore, the disassembly and functional suppression of microtubules by this compound are directly responsible for initiating the signaling cascades that commit the cell to apoptosis. nih.gov

Biosynthetic Pathways and Engineering of Cryptophycins

Origin and Isolation from Natural Sources

The discovery and subsequent characterization of cryptophycins are rooted in the exploration of secondary metabolites from cyanobacteria. These microorganisms are known for producing a diverse array of bioactive compounds.

Cryptophycins were first identified in the cyanobacterium Nostoc sp. wikipedia.org. Two particular strains, Nostoc sp. ATCC 53789 and Nostoc sp. GSV 224, have been prominent in the research and production of these compounds. nih.govresearchgate.netjyi.org While both strains produce a similar array of cryptophycins, they are genetically distinct. acs.org The complete genome of Nostoc sp. ATCC 53789 has been sequenced, providing significant insights into its metabolic capabilities for producing secondary metabolites like cryptophycins. researchgate.netasm.orgnih.gov Studies have shown that Nostoc sp. GSV 224 can yield higher quantities of intracellular cryptophycin (B1240208) compared to the ATCC 53789 strain under certain culture conditions. jyi.org

Initial investigations into the cytotoxic extracts of Nostoc sp. GSV 224 led to the isolation of Cryptophycin 1 as the major active component. google.com Alongside this primary metabolite, several other cryptophycin analogues were also present, albeit in smaller quantities. Through techniques like reversed-phase high-performance liquid chromatography (HPLC), researchers were able to separate and identify these minor constituents. Among them was Cryptophycin 3, which was isolated from the same fraction as Cryptophycins 1, 2, 4, 5, and 6. google.com The characterization of these natural variants has been crucial for understanding the structure-activity relationships within the cryptophycin family.

Cyanobacterial Producers (e.g., Nostoc sp. ATCC 53789, GSV 224)

Genetic Basis of Cryptophycin Biosynthesis

The production of cryptophycins is orchestrated by a large and complex gene cluster, designated as the crp gene cluster. This cluster encodes the enzymatic machinery necessary for the step-by-step assembly of the cryptophycin molecule from simple precursors.

The cryptophycin biosynthetic gene cluster (crp) was identified through comparative secondary metabolomic analysis and spans over 40 kilobases of the Nostoc genome. acs.org This gene cluster is located on a plasmid within Nostoc sp. ATCC 53789. researchgate.netasm.org A remarkable feature of the crp gene cluster is that the arrangement of the genes mirrors the sequential order of the biosynthetic assembly line. acs.org The core of this cluster is composed of large genes encoding the multienzyme complexes for polyketide and nonribosomal peptide synthesis, followed by genes for tailoring enzymes that modify the core structure. nih.govacs.org

The biosynthesis of the cryptophycin backbone begins with modules encoded by polyketide synthase (PKS) genes. The crp gene cluster contains two modular type-1 PKS genes, crpA and crpB. acs.orgnih.gov These genes are responsible for the synthesis of "Unit A" of the cryptophycin structure. google.com The PKS modules catalyze the condensation of two-carbon units in a manner analogous to fatty acid synthesis, with each module containing the necessary domains (ketosynthase, acyltransferase, and acyl carrier protein) for one cycle of chain elongation. google.com

Following the PKS-driven synthesis, nonribosomal peptide synthetase (NRPS) modules take over to incorporate amino acid-derived units. The crp gene cluster includes two NRPS genes, crpC and crpD. acs.orgnih.gov These enzymes are responsible for the formation of "Unit B," "Unit C," and "Unit D" of the cryptophycin molecule. google.com CrpD, for instance, is a bimodular NRPS involved in the late-stage assembly. nih.gov One of its modules, CrpD-M2, is particularly unique as it incorporates a 2-hydroxy-acid moiety and contains a condensation-adenylation-ketoreduction-thiolation (C-A-KR-T) domain structure. nih.gov The NRPS modules select, activate, and link the specific amino acid precursors to the growing chain, ultimately leading to the formation of the complex depsipeptide structure of cryptophycins.

Genes Encoding Polyketide Synthase (PKS) Modules

Enzymatic Steps in Cryptophycin Biosynthesis

The construction of the cryptophycin scaffold is a multi-step process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. acs.orgnih.gov This assembly line is composed of modular enzymes that sequentially add and modify building blocks to create the final complex molecule. acs.orgacs.org The core structure is assembled and then further modified by tailoring enzymes that introduce key functional groups, such as epoxides, which are often crucial for biological activity. acs.orgnih.gov

Several key enzymes play pivotal roles in the late stages of cryptophycin biosynthesis, transforming the linear precursor into the final, biologically active cyclic compound.

CrpE P450 Oxygenase: This enzyme is a cytochrome P450-dependent monooxygenase responsible for the stereospecific epoxidation of the styrene (B11656) moiety in the cryptophycin macrocycle. nih.govnih.gov This epoxidation is a critical step, as the resulting β-epoxide is a key feature for the potent anticancer activity of many cryptophycin analogs. nih.govnih.gov For instance, CrpE catalyzes the conversion of cryptophycin-4 to cryptophycin-2. nih.gov The enzyme exhibits a degree of substrate tolerance, capable of acting on various cryptophycin analogs, which is beneficial for creating diverse derivatives. nih.govnih.gov

CrpTE Thioesterase: The CrpTE thioesterase domain is responsible for the crucial macrocyclization step. beilstein-journals.orgnih.gov It catalyzes the release of the fully assembled linear chain from the NRPS/PKS machinery and facilitates the formation of the 16-membered depsipeptide ring through an intramolecular ester bond. beilstein-journals.org CrpTE has demonstrated high efficiency and a broad tolerance for structural variations in the linear precursor, making it a valuable tool in chemoenzymatic approaches to generate novel cryptophycin analogs. beilstein-journals.orgresearchgate.net

CrpD-M2: This is a unique non-ribosomal peptide synthetase (NRPS) module with a distinct domain architecture: condensation-adenylation-ketoreduction-thiolation (C-A-KR-T). nih.govnih.gov CrpD-M2 is responsible for incorporating the 2-hydroxy acid moiety (unit D) into the growing cryptophycin chain. nih.govacs.org It activates a 2-keto acid, reduces it to a 2-hydroxy acid using NADPH or NADH, and then catalyzes the formation of an ester bond with the preceding part of the molecule. nih.gov This represents the first identified instance of an NRPS-embedded KR domain being used in the assembly of a complete natural product. nih.govnih.gov

The biosynthesis of cryptophycins is a prime example of the elegant synergy between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly lines. acs.orgnih.gov These large, modular enzymatic complexes function in a sequential, assembly-line fashion to construct complex natural products from simple precursors. beilstein-journals.org

Polyketide Synthase (PKS) Assembly: Type I PKS modules are responsible for synthesizing the polyketide portions of the cryptophycin structure. Each module contains a set of core domains: an acyltransferase (AT) that selects and loads a specific extender unit (typically a malonate derivative), a ketosynthase (KS) that catalyzes the Claisen condensation to elongate the polyketide chain, and an acyl carrier protein (ACP) that tethers the growing chain. beilstein-journals.org

Nonribosomal Peptide Synthetase (NRPS) Assembly: NRPS modules are responsible for incorporating amino acid and hydroxy acid building blocks. A typical NRPS module contains three essential domains: an adenylation (A) domain that recognizes and activates a specific amino acid or hydroxy acid as an acyl-adenylate, a peptidyl carrier protein (PCP) or thiolation (T) domain that covalently binds the activated substrate via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes peptide or ester bond formation between the substrates on adjacent modules. beilstein-journals.orgnih.gov

The assembly process is a coordinated interplay between these modules. The growing chain is passed from one module to the next, with each module adding its specific building block and performing any programmed modifications. This process continues until the full-length linear precursor is assembled, at which point it is released and cyclized by the terminal thioesterase (TE) domain. beilstein-journals.orgnih.gov

Role of Key Biosynthetic Enzymes (e.g., CrpE P450 Oxygenase, CrpTE Thioesterase, CrpD-M2)

Precursor Incorporation and Substrate Flexibility

The diversity of naturally occurring cryptophycins suggests an inherent flexibility in the biosynthetic machinery. acs.org This flexibility can be exploited to generate novel analogs through precursor-directed biosynthesis and chemoenzymatic approaches.

Stable-isotope labeling experiments have been instrumental in elucidating the origins of the four main structural units (A, B, C, and D) that comprise the cryptophycin scaffold. acs.orgacs.org

UnitBuilding Block Origin
Unit A Derived from a polyketide pathway, often originating from phenylalanine derivatives. acs.orgacs.org
Unit B Typically derived from the amino acid D-tyrosine, which can be further modified by chlorination and O-methylation. umich.edu
Unit C An amino acid, commonly 3-amino-2(R)-methylpropionic acid, which is generated from the decarboxylation of (2S,3R)-3-methylaspartate. umich.edu
Unit D A 2-hydroxy acid, such as L-leucic acid, which is incorporated via the CrpD-M2 NRPS module. nih.govumich.edu

Key enzymes in the cryptophycin biosynthetic pathway have been shown to possess a remarkable degree of substrate tolerance, which is a significant advantage for synthetic biology and medicinal chemistry applications.

CrpE P450 Oxygenase: Studies have shown that CrpE can accommodate variations in the B and C units of the cryptophycin macrocycle, successfully epoxidizing a range of natural and unnatural analogs. nih.gov The catalytic efficiency (kcat/Km) of the enzyme is influenced by these structural variations. nih.govacs.org

CrpTE Thioesterase: The CrpTE domain exhibits exceptional flexibility, efficiently cyclizing a wide variety of linear precursors with modifications in the aromatic unit A. beilstein-journals.orgnih.gov This has been demonstrated by the successful macrocyclization of intermediates containing diverse heterocyclic aromatic groups in place of the native benzyl (B1604629) group. nih.govnih.gov

CrpD-M2: The A-domain of CrpD-M2 has been shown to activate and load alternative 2-keto and 2-hydroxy acid substrates. nih.govnih.gov This flexibility allows for the chemoenzymatic synthesis of cryptophycin analogs with unnatural unit D structures. nih.govmdpi.com

Identification of Biosynthetic Building Blocks

Biotechnological Approaches for Cryptophycin Production

The potent biological activity and complex structure of cryptophycins have driven efforts to develop efficient and scalable production methods. Biotechnological approaches offer a promising alternative to total chemical synthesis.

Fermentation: Cryptophycins can be produced through the cultivation of the native producing cyanobacterial strains, such as Nostoc sp. ATCC 53789, in photobioreactors. anr.frmdpi.com Optimization of culture conditions, including light intensity, photoperiod, and nutrient composition, can enhance the yield of the desired compounds. mdpi.com

Chemoenzymatic Synthesis: This hybrid approach combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. acs.orgbeilstein-journals.org By using isolated and engineered enzymes like CrpTE and CrpE as standalone biocatalysts, it is possible to produce novel cryptophycin analogs that are difficult to access through purely chemical or biological methods. nih.govnih.gov This strategy has been successfully employed to generate a library of new cryptophycins with altered biological activities. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding unnatural precursor molecules to the producing organism. acs.org The flexible biosynthetic machinery can incorporate these artificial building blocks, leading to the production of novel cryptophycin derivatives. acs.orgacs.org For example, feeding various phenylalanine analogs has resulted in their incorporation into the starter unit A and sometimes even unit B of the cryptophycin structure. acs.org

These biotechnological strategies are crucial for overcoming the supply limitations of these potent anticancer agents and for exploring the structure-activity relationships of this important class of natural products, potentially leading to the development of new and improved cancer therapeutics. acs.organr.fr

Microbial Fermentation Optimization (e.g., Photo-bioreactor cultivation)

The optimization of microbial fermentation is a critical step in enhancing the production of cryptophycins. isomerase.com This process involves refining various parameters to maximize the yield and productivity of the target microbe. evologic.at Key elements of bioprocess development include the selection and optimization of the microbial strain, the composition of the substrate or medium, and the control of environmental conditions such as temperature, pH, and oxygen levels. evologic.atmdpi.com

Cryptophycins are naturally produced by cyanobacteria, particularly strains of Nostoc. nih.govanr.fr The cultivation of these photosynthetic microorganisms presents unique challenges and opportunities. Photo-bioreactors (PBRs) are closed systems that offer a controlled environment for the cultivation of microalgae and cyanobacteria. researchgate.netideaconnection.com They provide advantages over open pond systems, including higher productivity, reduced risk of contamination, and lower water loss. researchgate.netideaconnection.com

Different types of photo-bioreactors, such as tubular and flat plate designs, are being explored for microalgae cultivation. ugm.ac.idnih.gov Tubular photo-bioreactors, for instance, circulate the microalgae culture to ensure adequate light exposure for all cells. ugm.ac.id Research into optimizing PBR design focuses on factors like light distribution, mixing efficiency, and mass transfer to improve biomass and metabolite production. ideaconnection.comugm.ac.id A project named CryptoGreen aims to produce cryptophycin-1 from a Nostoc strain cultivated in photo-bioreactors, highlighting the move towards environmentally friendly bioprocesses for producing these high-value molecules. anr.fr The optimization of culture conditions within these reactors, including pH, light intensity and wavelength, temperature, and nutrient composition, is crucial for maximizing cryptophycin yields. anr.frresearchgate.net

Table 1: Comparison of Cultivation Systems

Feature Open Ponds Closed Photo-bioreactors
Productivity Lower Higher researchgate.netideaconnection.com
Contamination Risk High Low researchgate.netideaconnection.com
Water Evaporation High Low ideaconnection.com
Control of Conditions Limited High researchgate.net
Cost Lower initial cost Higher initial cost researchgate.net

| Scalability | Established for large scale | Can be challenging ugm.ac.id |

Strain Engineering for Enhanced Yields or Analogues

Genetic engineering of the producing microbial strains offers a powerful strategy for increasing the yield of cryptophycins and for creating novel analogues. The biosynthetic gene cluster for cryptophycins has been identified in Nostoc sp. ATCC 53789, spanning approximately 40 kilobases. nih.gov This cluster encodes a suite of enzymes including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes. nih.govnih.gov

Understanding the function of each enzyme in the pathway is fundamental to successful engineering. For example, the protein CrpG has been identified as a β-methylaspartate-α-decarboxylase, responsible for generating a precursor for unit C of some cryptophycins. umich.edu The inherent flexibility of the biosynthetic enzymes can be harnessed to generate new analogues by feeding altered starter units or amino acid extenders. nih.gov

Furthermore, the entire biosynthetic pathway can be transferred to a more tractable host organism, such as E. coli, for heterologous expression. This approach, which involves introducing the necessary genes (like the pDAM163 cosmid) into a host that can express active PKS and NRPS enzymes, could facilitate larger-scale and more controlled production of cryptophycins. google.com Advances in genomic engineering and multi-omics technologies are expected to further enhance the ability to activate cryptic biosynthetic gene clusters and manipulate pathways for the production of novel and more potent cryptophycin derivatives. rsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like cryptophycins. beilstein-journals.orgdntb.gov.ua This approach overcomes some of the challenges associated with total chemical synthesis, such as issues with regioselectivity and stereospecificity, particularly in the critical macrocyclization and epoxidation steps. beilstein-journals.orgacs.org

A key enzyme in this strategy is the cryptophycin thioesterase (CrpTE), which catalyzes the macrocyclization of linear precursors to form the 16-membered depsipeptide ring. beilstein-journals.org CrpTE has demonstrated high efficiency and a broad tolerance for structural variations in the substrate, making it a valuable tool for generating diverse cryptophycin analogues. beilstein-journals.orgnih.gov For instance, CrpTE has been used to cyclize linear precursors with unnatural unit A analogs, containing heterocyclic aromatic groups, with high conversion rates. nih.gov

Another crucial enzyme is the cytochrome P450 epoxidase, CrpE, which stereoselectively installs the epoxide group on the cryptophycin macrocycle. nih.govnih.gov The tandem use of CrpTE and CrpE has enabled the stereospecific synthesis of cryptophycin 2 from a natural seco-cryptophycin intermediate. nih.gov

Researchers have also explored the use of other enzymes from the biosynthetic pathway, such as the multifunctional enzyme CrpD-M2, which is a non-ribosomal peptide synthetase (NRPS) module. nih.gov This enzyme incorporates the 2-hydroxy acid moiety (unit D) and has been used in a novel chemoenzymatic synthesis involving four sequential catalytic steps to produce cryptophycins 3, 24, and 51. nih.gov These chemoenzymatic strategies provide a powerful platform for the synthesis and diversification of cryptophycin structures, facilitating the development of new anti-cancer agents. nih.govnih.gov

Table 2: Key Enzymes in Cryptophycin Chemoenzymatic Synthesis

Enzyme Function Application Reference
CrpTE (Thioesterase) Catalyzes macrocyclization of linear precursors. Formation of the 16-membered depsipeptide ring. beilstein-journals.orgnih.gov
CrpE (P450 Epoxidase) Stereoselectively epoxidizes the macrocycle. Installation of the critical epoxide group. nih.govnih.gov
CrpD-M2 (NRPS Module) Incorporates the 2-hydroxy acid moiety (Unit D). Elongation of the peptide chain. nih.gov

| CrpG (Decarboxylase) | Generates a precursor for Unit C. | Biosynthesis of a key building block. | umich.edu |

Synthetic Chemistry Approaches to Cryptophycin 3 and Analogues

Total Synthesis Methodologies

Total syntheses of Cryptophycin (B1240208) 3 have largely relied on convergent strategies, which involve the independent synthesis of large fragments of the molecule that are later coupled and cyclized. This approach offers greater efficiency and flexibility compared to linear syntheses.

A common convergent strategy for the synthesis of cryptophycins, including Cryptophycin 3, involves the coupling of two major fragments: Unit A and a dipeptide or tripeptide fragment often referred to as Unit B (or a combination of Units B, C, and D). Current time information in Bangalore, IN.aacrjournals.orgcapes.gov.br The fragments are first joined through an ester or amide bond, followed by a macrolactamization or macrolactonization step to form the 16-membered ring. capes.gov.bracs.org

One prominent convergent synthesis involves the esterification of the δ-hydroxy acid of Unit A with the hydroxyl group of the leucic acid residue in the tripeptide fragment (Units B-C-D). The final ring closure is then achieved by forming an amide bond between the carboxylic acid of Unit B and the amine of Unit C. acs.org Alternative convergent approaches have also been developed, including those that utilize chemoenzymatic methods where enzymes catalyze key steps such as macrocyclization, offering high stereoselectivity and yields. nih.govnih.govd-nb.info

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the ester and amide linkages within the macrocycle. The most common disconnection strategy breaks the molecule into four main building blocks, designated as Units A, B, C, and D. d-nb.inforsc.org

Unit A: (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid. This fragment contains two stereocenters and a conjugated diene system.

Unit B: 3-Chloro-O-methyl-D-tyrosine. This is a non-standard amino acid that is a key component for biological activity.

Unit C: (R)-3-Amino-2-methylpropanoic acid. This is a β-amino acid.

Unit D: (S)-(-)-2-Hydroxy-4-methylvaleric acid (L-leucic acid).

This four-component disconnection allows for a modular and convergent synthesis, where each unit can be synthesized independently and then assembled. A common strategy involves the pre-assembly of Units C and D, followed by coupling with Unit B to form a tripeptide fragment, which is then joined with Unit A. acs.orgnih.gov

Disconnection PointResulting FragmentsKey Bond Formed in Synthesis
Amide bond (Unit B-C)Unit A-D-C and Unit BMacrolactamization
Ester bond (Unit A-D)Unit A and Unit B-C-DEsterification

Convergent Synthetic Routes

Synthesis of Cryptophycin Building Blocks

The stereoselective synthesis of each building block is a critical aspect of the total synthesis of this compound, as the biological activity is highly dependent on the specific stereochemistry of the molecule.

The synthesis of Unit A, (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid, has been approached through various stereoselective methods to control the two adjacent stereocenters.

One successful strategy employs an Evans aldol (B89426) reaction . This approach utilizes a chiral oxazolidinone auxiliary to control the stereochemistry of an aldol reaction between an enolate and an aldehyde, establishing the desired syn or anti relationship between the hydroxyl and methyl groups. nih.govthieme-connect.debeilstein-journals.org For example, an Evans syn-aldol reaction can be used to create the C5/C6 stereocenters with high diastereoselectivity. nih.govuni-tuebingen.de

Another elegant approach is the nih.govuni-tuebingen.de-Wittig rearrangement . nih.govacs.orgresearchgate.net This method involves the rearrangement of a propargyl ether, which sets the key stereocenters. The resulting product can then be elaborated through a series of reactions, including selective hydroboration-oxidation, Horner-Emmons olefination, and Wittig olefination to complete the synthesis of the Unit A backbone. nih.govacs.org

Other notable methods for the synthesis of Unit A include catalytic asymmetric dihydroxylation followed by substrate-controlled diastereoselective reactions, and the nucleophilic addition of α-metallated 1,3-dioxanes to planar chiral cationic η3-allylmolybdenum complexes. nih.gov

MethodKey Features
Evans Aldol ReactionUtilizes a chiral auxiliary to direct stereoselective aldol condensation. nih.govthieme-connect.de
nih.govuni-tuebingen.de-Wittig RearrangementEmploys a sigmatropic rearrangement to establish key stereocenters. nih.govacs.org
Asymmetric DihydroxylationIntroduces chirality through a catalytic process. nih.gov
Molybdenum-Catalyzed AdditionForms C-C bonds with high stereocontrol.

Unit B, 3-chloro-O-methyl-D-tyrosine, is a crucial component for the cytotoxicity of this compound. Its synthesis typically starts from the commercially available amino acid D-tyrosine . beilstein-journals.orgchemicalbook.com The synthesis involves a sequence of reactions including protection of the amino and carboxyl groups, chlorination of the aromatic ring, and methylation of the phenolic hydroxyl group. beilstein-journals.orgresearchgate.net The selective monochlorination of the tyrosine ring at the desired position can be challenging and requires careful control of reaction conditions to avoid the formation of dichlorinated byproducts. beilstein-journals.org

An alternative and efficient method for the synthesis of the Unit B precursor involves an asymmetric hydrogenation of a dehydroamino acid derivative. d-nb.infobeilstein-journals.org This route avoids the use of hazardous reagents like dimethyl sulfate, which is often used for the O-methylation in the traditional route. beilstein-journals.org The key step is the highly enantioselective hydrogenation of a Z-enamide precursor using a chiral rhodium catalyst, such as those based on DuPhos ligands, to establish the D-configuration of the amino acid. d-nb.infobeilstein-journals.org

Unit C, (R)-3-amino-2-methylpropanoic acid, is a β-amino acid that can be synthesized from commercially available starting materials. One common route starts from methyl (R)-(-)-3-hydroxy-2-methylpropionate. nih.gov The hydroxyl group is converted to a good leaving group, such as a tosylate, which is then displaced by an azide (B81097). Subsequent reduction of the azide and hydrolysis of the methyl ester yields the desired (R)-3-amino-2-methylpropanoic acid. nih.gov

Enzymatic methods have also been developed for the synthesis of Unit C. For instance, the enzyme β-methylaspartate-α-decarboxylase (CrpG) from Nostoc sp. can catalyze the decarboxylation of L-erythro-3-methylaspartate to produce (R)-3-amino-2-methylpropanoic acid with high enantiopurity. d-nb.info

Synthesis of Unit D

Unit D, typically (2S)-2-hydroxyisocaproic acid (leucic acid), is a key component of many cryptophycins. rsc.orgnih.gov Its synthesis is often approached from readily available chiral precursors.

One straightforward method utilizes L-leucine as the starting material. rsc.org The amino group of L-leucine can be converted to an acetate (B1210297) group, followed by esterification with tert-butanol (B103910) and subsequent basic hydrolysis to yield the desired Unit D precursor. rsc.org An alternative and direct conversion of L-leucine to leucic acid is also possible, and leucic acid itself is commercially available. rsc.org

A chemoenzymatic approach has also been developed, leveraging the multifunctional enzyme CrpD-M2, a non-ribosomal peptide synthetase (NRPS) module. nih.gov This enzyme incorporates a 2-hydroxy-acid moiety, such as Unit D, into cryptophycin analogues. nih.gov The process involves the activation and loading of a 2-keto or 2-hydroxy acid, followed by reduction and subsequent ester bond formation with the ABC tricycle intermediate. nih.gov This method offers a proof-of-principle for generating novel cryptophycin analogues with unnatural Unit D structures. nih.gov

Furthermore, modifications to Unit D have been explored to create derivatives suitable for bioconjugation. nih.govacs.org For instance, a scalable and efficient route has been developed to introduce various functional groups like amino, hydroxy, carboxy, and sulfur-containing moieties into Unit D. nih.gov These modifications are often guided by structural information from X-ray analysis to ensure that the high cytotoxicity of the parent compound is retained. nih.gov

Macrocyclization Strategies for the Cryptophycin Core

The formation of the 16-membered macrocyclic ring is a critical step in the total synthesis of cryptophycins. researchgate.net Various strategies have been employed to achieve this, with amide bond formation and ring-closing metathesis being the most prominent.

Amide Bond Formation Approaches

The formation of an amide bond between the C-terminus of Unit B and the N-terminus of Unit C is a common strategy for macrocyclization. uni-tuebingen.de Traditional solution-phase peptide coupling reagents are often used for this purpose. nih.gov However, this method can be challenging, particularly for smaller peptides, and may lead to side reactions such as cyclodimerization and epimerization. nih.gov The choice of coupling reagents and reaction conditions is therefore crucial to minimize these undesired outcomes. nih.gov

To circumvent some of the issues associated with solution-phase cyclization, solid-phase approaches have been developed. nih.gov By anchoring the linear peptide to a resin, intermolecular reactions are suppressed due to the pseudo-dilution effect. nih.govqyaobio.com

A convergent synthesis approach involves the initial esterification of Unit A with the BCD fragment, followed by macrocyclization via amide bond formation using reagents like diphenyl phosphorazidate. capes.gov.br Chemoenzymatic methods have also been successfully employed, where the cryptophycin thioesterase (CrpTE) catalyzes the macrocyclization of linear seco-cryptophycin precursors. nih.govacs.org This enzyme has shown remarkable flexibility, accommodating a range of modified substrates. researchgate.netacs.org

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds, including cryptophycins. wikipedia.org This method involves the intramolecular reaction of two terminal alkenes on a linear precursor, catalyzed by a ruthenium complex, to form a cyclic alkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org

The success of RCM is dependent on several factors, including the choice of catalyst and the conformation of the linear precursor. organic-chemistry.org Second-generation Grubbs catalysts are often employed due to their high activity and tolerance of various functional groups. organic-chemistry.org In the context of cryptophycin synthesis, RCM has been used to form the macrocycle, for example, by creating a double bond within the ring structure. researchgate.net This approach has been utilized in the synthesis of cryptophycin-52 and its analogues. researchgate.net

Other Cyclization Methods

While amide bond formation and RCM are the most prevalent strategies, other methods have been investigated. These include macrolactonization, where the ester bond of the depsipeptide is formed during the cyclization step. researchgate.net Additionally, photochemical methods and other transition-metal-catalyzed reactions represent alternative approaches for peptide macrocyclization that could potentially be applied to cryptophycin synthesis. whiterose.ac.uk Ring-closing alkyne metathesis (RCAM) has also been explored as a strategy for forming the macrocyclic core of related natural products. mdpi.com

Introduction and Functionalization of the Epoxide Moiety

The epoxide group in Unit A is a critical pharmacophore for the biological activity of many cryptophycins. nih.gov Its stereospecific introduction is a key and often challenging step in the synthesis.

Stereospecific Epoxidation Approaches

Direct epoxidation of the styrenyl double bond in the final macrocycle or a late-stage intermediate is a common approach. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) are frequently used. capes.gov.brdtic.mil However, these methods often suffer from poor diastereoselectivity, leading to mixtures of the desired β-epoxide and the less active α-epoxide. nih.govdtic.mil Separation of these diastereomers can be difficult and time-consuming. dtic.mil

To address the issue of stereoselectivity, several strategies have been developed. The Sharpless asymmetric dihydroxylation (AD) offers a highly stereoselective method to introduce the two hydroxyl groups that can then be converted to the epoxide. acs.org This approach provides a more efficient route to the desired epoxide compared to direct epoxidation. acs.org

Another promising alternative is the use of enzymatic epoxidation. The P450 epoxidase, CrpE, from the cryptophycin biosynthetic gene cluster has been shown to stereospecifically install the β-epoxide. nih.govnih.gov This enzyme exhibits a high degree of regio- and stereospecificity and can be used in chemoenzymatic strategies to produce the desired cryptophycin analogues. nih.govnih.gov The substrate tolerance of CrpE has been investigated, demonstrating its ability to accommodate variations in the cryptophycin structure. nih.gov

Protecting Group Strategies for Sensitive Functionalities

The successful total synthesis of cryptophycins relies heavily on the strategic use of protecting groups to mask reactive functionalities and prevent undesired side reactions. organic-chemistry.orgjocpr.com The choice of protecting groups is critical to ensure compatibility with various reaction conditions and to allow for selective deprotection at specific stages of the synthesis. organic-chemistry.org

In the synthesis of cryptophycin analogues, various protecting groups have been employed for the different building blocks (Units A, B, C, and D). For instance, in the synthesis of Unit A, a p-methoxybenzyl (PMB) group has been used to protect a hydroxyl group, which can be later removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are also common for protecting hydroxyl functionalities. nih.gov

For the amino acid components (Units B and C), standard peptide synthesis protecting groups are often utilized. The tert-butyloxycarbonyl (Boc) group is frequently used for the protection of amino groups and can be removed under acidic conditions, for example, with 4M HCl in dioxane. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, has also been employed. uni-tuebingen.de In instances where a monomethylated amino group is required in Unit B, the allyloxycarbonyl (Alloc) protecting group has proven suitable. beilstein-journals.orgresearchgate.net The Alloc group is stable under conditions used for Boc deprotection and can be selectively removed using palladium catalysis, such as Pd(PPh₃)₄ in the presence of a scavenger like morpholine. beilstein-journals.orgrsc.org

The carboxylic acid functionalities are often protected as esters, for example, methyl or benzyl (B1604629) esters. nih.govbeilstein-journals.org Benzyl esters can be deprotected via hydrogenolysis using H₂ over a palladium catalyst (H₂/Pd). nih.gov The strategic selection of these protecting groups allows for the sequential and controlled assembly of the different units to form the linear precursor of the cryptophycin macrocycle.

Functional GroupProtecting GroupDeprotection Reagent/ConditionReference
Hydroxylp-Methoxybenzyl (PMB)2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.gov
Hydroxyltert-Butyldimethylsilyl (TBS)TBAF or acid nih.gov
Aminotert-Butyloxycarbonyl (Boc)4M HCl in Dioxane nih.gov
AminoFluorenylmethyloxycarbonyl (Fmoc)Base (e.g., Piperidine) uni-tuebingen.de
Amino (monomethylated)Allyloxycarbonyl (Alloc)Pd(PPh₃)₄, Morpholine beilstein-journals.orgrsc.org
Carboxylic AcidBenzyl (Bn) EsterH₂, Pd/C nih.gov
Carboxylic AcidAllyl EsterPd(PPh₃)₄, Morpholine rsc.org

Semi-synthetic Derivatization Techniques

Semi-synthetic derivatization of naturally occurring or totally synthesized cryptophycins is a powerful strategy to generate novel analogues with potentially improved properties, such as enhanced stability, better tumor selectivity, or suitability for conjugation to delivery systems. google.comnih.govgoogle.com These modifications have targeted various parts of the cryptophycin scaffold, including Units A, B, C, and D.

One approach involves the modification of the epoxide in Unit A. For example, the epoxide can be converted to a carbon-carbon double bond. google.com Another strategy focuses on creating analogues with modified aromatic rings in Unit A. nih.gov

Modifications in Unit B have also been explored. For instance, analogues with a monomethylated or dimethylated amino group in place of the naturally occurring methoxy (B1213986) group in D-phenylalanine have been synthesized. beilstein-journals.org This was achieved by starting with D-phenylalanine, which was nitrated, esterified, and N-Boc protected. beilstein-journals.org The nitro group was then reduced to an amine, which could be further mono- or dimethylated. beilstein-journals.org

Unit D, which is natively leucic acid, has been identified as a promising site for modification, particularly for creating derivatives suitable for bioconjugation. nih.gov By introducing functional groups such as amino, carboxyl, or hydroxyl groups into the side chain of Unit D, the resulting cryptophycin analogues can be covalently attached to targeting moieties like antibodies. nih.govresearchgate.net For example, an allyl ester can be incorporated into the Unit D side chain, which can then be deprotected using a palladium catalyst to yield a free carboxylic acid, ready for conjugation. rsc.org

Chemoenzymatic approaches have also emerged as a versatile tool for generating cryptophycin analogues. nih.govnih.gov The cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) enzymes from the cryptophycin biosynthetic pathway can be used as biocatalysts to perform macrocyclization and epoxidation on synthetic precursors. nih.gov This strategy allows for the production of unnatural derivatives that might be difficult to access through purely chemical synthesis. nih.gov For example, various synthetic linear chain intermediates with modified Unit A aryl groups have been successfully cyclized using CrpTE. nih.gov

Structure Activity Relationship Sar Studies of Cryptophycin 3 Analogues

Systematic Modification of Cryptophycin (B1240208) Subunits

The cryptophycin scaffold is a 16-membered macrocyclic depsipeptide composed of four distinct building blocks: Unit A, an α,β-unsaturated δ-hydroxy acid; Unit B, a derivative of D-tyrosine; Unit C, a β-amino acid; and Unit D, an α-hydroxy acid. nih.govthieme-connect.de SAR studies have systematically explored modifications in each of these units to delineate their role in the potent antitumor activity of these compounds. core.ac.ukresearchgate.net

Unit A features a critical epoxide or chlorohydrin moiety, and its phenyl ring has been a key target for modification. acs.org The epoxide group is crucial for high potency, and its hydrolysis to a diol results in a significant reduction in cytotoxicity. core.ac.uk However, conversion of the epoxide to the corresponding chlorohydrins can retain or even enhance in vivo activity. core.ac.uk

Modifications to the phenyl ring of Unit A have also been explored. For instance, the introduction of para-alkoxymethyl groups on the phenyl ring of cryptophycin-52, an analogue of cryptophycin-1, resulted in compounds that retained cytotoxicity, even against multidrug-resistant (MDR) tumor cell lines. nih.govbeilstein-journals.org A trifluoromethyl-modified cryptophycin in Unit A also demonstrated high activity. nih.gov In contrast, some heterocyclic aryl group substitutions at this position have been investigated with variable results, with some analogues showing potent activity while others, like an isoxazole-containing analogue, exhibiting diminished potency. nih.gov

A summary of key modifications on Unit A and their effects is presented below:

Modification on Unit AEffect on CytotoxicityReference(s)
Hydrolysis of epoxide to diol500-fold reduction in vitro core.ac.uk
Conversion of epoxide to chlorohydrinRetains or increases in vivo activity core.ac.uk
para-Alkoxymethyl phenyl substituentsRetained cytotoxicity, including against MDR cells nih.govbeilstein-journals.org
Trifluoromethyl substituentHighly active in the low picomolar range nih.gov
4-methyl pyrazole (B372694) heterocycleMaintained low picomolar activity without epoxide nih.gov
Isoxazole heterocycleGreatly diminished activity nih.gov

Unit B, a chlorinated O-methyl-D-tyrosine derivative, is another critical component for the high bioactivity of cryptophycins. nih.govnih.gov Modifications in this unit often lead to a significant decrease in cytotoxicity. core.ac.uknih.gov

The para-methoxy group and the meta-chloro substituent on the tyrosine ring are particularly important. nih.gov Replacing the para-methoxy group of cryptophycin-52 with a hydroxyl group led to a roughly tenfold decrease in cytotoxicity. nih.gov The loss of the meta-chloro substituent showed a similar trend. nih.gov Further functionalization of the hydroxyl group with ethylene (B1197577) glycol residues caused a further reduction in cytotoxicity, with the effect increasing with longer chain lengths. nih.gov

Conversely, replacing the para-methoxy group with an amino group showed a similar decrease in activity, but N,N-dimethylation of this amino group significantly increased cytotoxicity. researchgate.net This suggests that hydrophobic interactions in the binding pocket around Unit B are favorable. beilstein-journals.org Indeed, a strict correlation has been observed where cytotoxicity increases with the degree of methylation of the para-amino group. nih.govbeilstein-journals.org In contrast, replacing the 3-chloro-4-methoxyphenyl substituent with a pentafluorophenyl moiety resulted in a significant loss of activity. nih.gov

The following table summarizes the effects of various modifications on Unit B:

Modification on Unit BEffect on CytotoxicityReference(s)
Replacement of para-methoxy with hydroxyl~10-fold decrease nih.gov
Removal of meta-chloro substituentDecreased activity nih.gov
Functionalization of para-hydroxyl with ethylene glycolFurther decrease, dependent on chain length nih.gov
Replacement of para-methoxy with amino groupDecreased activity researchgate.net
N,N-dimethylation of para-amino groupSignificant increase in cytotoxicity researchgate.net
Replacement with pentafluorophenylSignificant loss of activity nih.gov

Functionalized β²-amino acids have been incorporated into the cryptophycin structure, and many of these analogues have proven to be highly active against both sensitive and multidrug-resistant cancer cell lines. acs.org This indicates that some modifications in Unit C are well-tolerated and can be used to attach functional groups for conjugation without a complete loss of activity. nih.gov

Unit D, an α-hydroxy acid, has been identified as a promising site for modification, as it is believed to project out of the tubulin binding pocket. nih.govresearchgate.net This makes it a suitable location for attaching linkers for drug conjugates without drastically affecting the molecule's interaction with its target. nih.govresearchgate.net

Naturally occurring cryptophycins already show some variation in this unit, with isobutyl, sec-butyl, isopropyl, and n-propyl residues all leading to highly potent compounds. core.ac.uk Even a bulky neopentyl group was found to be as effective as the natural isobutyl residue in vivo. core.ac.uk

A versatile synthetic route has been developed to create an array of cryptophycin analogues with modifications in Unit D. researchgate.netnih.gov These analogues include a broad range of functional groups such as amino, hydroxy, carboxy, and sulfur-containing derivatives. researchgate.netnih.gov Several of these derivatives, particularly those with lipophilic groups that have low steric demand like alkylated amino groups, exhibit cytotoxicity in the low picomolar range and are effective against MDR tumor cells. researchgate.net

Exploration of Unit C Derivatives

Impact of Structural Alterations on Biological Potency

The extensive SAR studies have provided a clearer picture of how structural changes in the cryptophycin molecule correlate with its biological potency, particularly its cytotoxicity against cancer cells.

The cytotoxicity of cryptophycin analogues is highly sensitive to chemical modifications, though some positions are more tolerant of changes than others. beilstein-journals.org Generally, modifications that drastically alter the conformation of the 16-membered macrocycle lead to a significant loss of activity. researchgate.net

The epoxide in Unit A is a key electrophilic center, and its presence is generally required for maximal potency, although conversion to a chlorohydrin is also well-tolerated. core.ac.ukresearchgate.net The aromatic and substituent pattern of Unit B is crucial for binding, and most alterations here are detrimental. core.ac.uknih.gov Unit C modifications are tolerated to some extent, allowing for the introduction of functional groups. acs.org Unit D is the most amenable to modification, providing a handle for conjugation to targeting moieties. nih.govresearchgate.netnih.gov

A study of two new cryptophycin analogues revealed that both exhibited a broad range of cytotoxic activity in the micromolar range, with one compound being more effective than the other in most assays. nih.gov This highlights that even subtle changes can significantly impact biological activity. The high cytotoxicity of many cryptophycin analogues is often maintained in the picomolar range, making them potent payloads for targeted cancer therapies. beilstein-journals.org

Analysis of Lipophilicity and its Influence on Activity

The lipophilicity of cryptophycin analogues plays a complex and critical role in their biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications impacting a compound's lipophilicity can significantly alter its potency, water solubility, and susceptibility to multidrug resistance (MDR) mechanisms.

Initially, a key objective in the development of synthetic cryptophycin analogues was to enhance aqueous solubility to improve formulation for clinical applications. aacrjournals.org This often involved the introduction of hydrophilic groups. However, a delicate balance must be maintained. While incorporating hydrophilic functionalities like amines and hydroxyl groups can increase water solubility and, in some cases, potency, it can also render the analogues more susceptible to efflux by P-glycoprotein (P-gp), a key MDR transporter. aacrjournals.org This suggests that while increased polarity can be beneficial, it can also lead to reduced efficacy in resistant tumor cells. core.ac.uk

Conversely, increasing lipophilicity does not uniformly lead to enhanced activity. For instance, the simple addition of a lipophilic methyl group did not significantly alter the relative activity of an analogue in different cell lines. aacrjournals.org Furthermore, attempts to enhance lipophilicity and bioactivity through the synthesis of some fluorinated cryptophycins resulted in decreased activity against tumor cells, highlighting the nuanced effects of such structural changes.

Studies on analogues of cryptophycin-52's fragment A, where modifications were designed to improve aqueous solubility, revealed that several analogues with ionizable functional groups like amino or hydroxyl groups showed improved potency in drug-sensitive tumor models. nih.gov However, these same analogues lost their activity against Adriamycin-resistant tumor lines because they became better substrates for the P-gp efflux pump. aacrjournals.orgnih.gov This demonstrates a multifactorial relationship where the same structural changes that enhance solubility and potency can also increase susceptibility to resistance mechanisms. aacrjournals.org

The following table summarizes the effects of lipophilicity on the activity of selected cryptophycin analogues.

Analogue/Modification Effect on Lipophilicity Impact on In Vitro Activity Impact on MDR Cells Reference(s)
Introduction of hydrophilic groups (amines, hydroxyls)DecreasedCan increase potency in sensitive cellsIncreased susceptibility to P-gp efflux aacrjournals.orgcore.ac.uk
Addition of a methyl groupIncreasedNo significant change in relative activityNot specified aacrjournals.org
Some fluorinated analoguesIncreasedDecreased activityNot specified
Fragment A analogues with ionizable groupsDecreasedIncreased potency in sensitive cellsLoss of activity due to P-gp substrate activity nih.gov
Alkylated amino groups in unit DIncreasedLow picomolar cytotoxicityRetained efficacy nih.gov

Structural Elucidation of Tubulin-Cryptophycin Interactions

X-ray Crystallographic Analysis of Ligand-Tubulin Complexes

The precise interaction between cryptophycins and their molecular target, tubulin, has been significantly illuminated by X-ray crystallography. High-resolution crystal structures of tubulin in complex with cryptophycin derivatives have provided detailed insights into the binding mechanism, confirming and expanding upon earlier biochemical and modeling studies.

A landmark achievement in this area was the determination of a 2.2 Å resolution X-ray crystal structure of a potent cryptophycin derivative bound to the αβ-tubulin heterodimer. nih.govrcsb.orgnih.gov This high-resolution structure clarified conformational ambiguities present in a prior 3.3 Å resolution cryo-electron microscopy (cryo-EM) structure of cryptophycin-52 bound to tubulin. nih.govnih.gov The crystallographic data unambiguously defined the conformation of the ligand's cyclodepsipeptide scaffold in its bound state. nih.gov

The primary binding site for cryptophycin was identified at the maytansine (B1676224) site on the β-tubulin subunit. nih.gov The crystal structure revealed detailed atomic interactions, including two additional hydrogen bonds that were not observed in the earlier cryo-EM model. nih.gov These interactions are crucial for the high-affinity binding of cryptophycins to tubulin.

A surprising and significant finding from the X-ray crystallographic analysis was the discovery of a second, lower-affinity cryptophycin-binding site on β-tubulin. nih.govrcsb.org This novel site, termed the "βT5-loop site," is located between the maytansine and vinca (B1221190) sites and involves the T5-loop of β-tubulin. nih.govrcsb.org The T5-loop is a critical structural element involved in guanosine (B1672433) nucleotide exchange and the formation of longitudinal tubulin contacts in microtubules. rcsb.org Cryptophycins are the first natural ligands identified to bind to this new site, which was not observable in the cryo-EM structures of cryptophycin-induced tubulin rings due to occlusion by a neighboring tubulin dimer. nih.gov

Crystallographic studies have also provided a structural rationale for SAR findings. For instance, the analysis of a tubulin-bound cryptophycin complex confirmed that unit D of the cryptophycin molecule extends outward from the binding pocket. nih.govresearchgate.netresearchgate.net This orientation makes unit D amenable to modifications for creating drug conjugates without significantly compromising cytotoxicity. nih.govresearchgate.netresearchgate.net This structural insight has guided the synthesis of new analogues with functional groups for conjugation. nih.govrcsb.org

The table below summarizes key crystallographic data for tubulin-cryptophycin complexes.

PDB ID Complex Resolution (Å) Method Key Findings Reference(s)
8R67Tubulin-cryptophycin derivative2.20X-ray DiffractionHigh-resolution structure of cryptophycin at the maytansine site; discovery of a second binding site at the βT5-loop. rcsb.orgnih.gov
9FYDTubulin - cryptophycin-uD[Dab] complex2.30X-ray DiffractionConfirmed that unit D is a suitable site for modification and conjugation. rcsb.org

Molecular Modeling and Docking Studies

In conjunction with experimental methods like X-ray crystallography, molecular modeling and docking studies have been instrumental in understanding the interaction between cryptophycins and tubulin. nih.govnih.gov These computational approaches have been used to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of new analogues.

Early docking studies, performed before high-resolution crystal structures were available, postulated that cryptophycins bind to the β-subunit of tubulin in a region overlapping with the vinca alkaloid binding site, often referred to as the 'peptide site'. core.ac.ukbeilstein-journals.org These models suggested that the methyl group of unit B was not directly involved in the tubulin interaction, providing a rationale for modifying this unit. beilstein-journals.org

More recent molecular dynamics simulations have complemented cryo-EM and X-ray crystallographic data. nih.gov These simulations have helped to characterize the conformational changes that occur in both α- and β-tubulin upon cryptophycin binding. nih.gov The binding of cryptophycin-52 and cryptophycin-1 at the tubulin inter-dimer interface, partially overlapping the maytansine site, induces significant curvature both within and between tubulin dimers, which is incompatible with the stable microtubule lattice. nih.gov These computational studies have highlighted distinct conformational changes in helices H8 and H10 of both α- and β-tubulin. nih.gov

Docking studies have also been employed to explain the varying affinities of newly synthesized cryptophycin analogues. beilstein-journals.org For example, in a study of unit B-modified analogues, the parent compound, cryptophycin-52, scored the highest in terms of binding affinity to β-tubulin. beilstein-journals.org The model identified three hydrogen bonds with key residues (Lys176, Val177, and Tyr210) in the vinca domain's peptide binding pocket. beilstein-journals.org In contrast, an analogue with a bulky triethylene glycol spacer showed a complete loss of activity, and docking studies provided a rationale for this observation. beilstein-journals.org The model indicated that while the benzyl (B1604629) group and epoxide of subunit A are directed into the binding pocket, modifications in unit B can significantly impact binding affinity through altered hydrogen bonding and hydrophobic interactions. beilstein-journals.org

Furthermore, computational methods have been used to explore the binding of various microalgae metabolites, including cryptophycins, to different protein targets. nih.govmdpi.com These studies utilize molecular docking to evaluate binding energies and predict potential inhibitory activity, demonstrating the broad applicability of these in-silico techniques. nih.govmdpi.com

SAR in Relation to Multidrug Resistance Phenotypes

Structural Features Affecting P-glycoprotein Substrate Activity

The efficacy of many anticancer agents is limited by multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). core.ac.uk Cryptophycins have garnered significant interest due to their high potency and ability to circumvent MDR in many cases. core.ac.ukmdpi.comnih.gov However, SAR studies reveal that specific structural features can influence whether a cryptophycin analogue is recognized and transported by P-gp.

Generally, cryptophycins are considered poor substrates for P-gp. mdpi.comresearchgate.net This property is attributed to several factors. The high affinity and stability of the cryptophycin-tubulin complex result in low intracellular concentrations of the free drug, making it less available for P-gp-mediated efflux. core.ac.uk Additionally, the relatively nonpolar nature of many cryptophycins contributes to their poor recognition by P-gp, which often prefers polar or amphiphilic substrates. core.ac.uk

However, modifications to the cryptophycin structure can alter this favorable characteristic. A key finding is that the introduction of polar, ionizable functional groups can render cryptophycin analogues better substrates for P-gp. aacrjournals.orgcore.ac.uk For example, SAR studies on fragment A of cryptophycin-52, aimed at improving aqueous solubility, showed that analogues containing amino or hydroxy groups had significantly reduced activity in P-gp-expressing MDR cell lines. aacrjournals.orgnih.gov These polar modifications, while increasing water solubility and sometimes potency in sensitive cells, inadvertently increased their recognition and transport by P-gp. aacrjournals.orgcore.ac.uk Amino-functionalized cryptophycins, in particular, exhibit high resistance factors in P-gp overexpressing cells. core.ac.uk

Conversely, maintaining a certain degree of lipophilicity and specific structural arrangements can help retain activity against MDR cells. The synthetic analogue cryptophycin-52, with methyl groups at R1 and R2, maintains high activity against MDR cells. core.ac.uk It is suggested that these methylations hinder binding to the P-gp efflux pump. The chlorohydrin derivatives of cryptophycins, such as cryptophycin-55 (B1255067), also retain significant in vitro activity against MDR cells. core.ac.uk

Modifications in unit D have also been explored. An allyl ester-modified analogue retained high activity against a P-gp-expressing MDR cell line, whereas an analogue with a free carboxylic acid in the same position was likely more susceptible to efflux. core.ac.uk This highlights that even distal modifications can impact P-gp substrate activity.

The following table summarizes the impact of structural features on P-gp substrate activity.

Structural Feature/Modification Effect on P-gp Substrate Activity Impact on Efficacy in MDR Cells Reference(s)
Parent cryptophycin structure (e.g., Cryptophycin-1, -52)Poor substrateHigh efficacy retained core.ac.ukmdpi.com
Introduction of polar/ionizable groups (e.g., -NH2, -OH)Increased substrate activityReduced efficacy aacrjournals.orgcore.ac.uknih.gov
Methylation at R1 and R2 (as in Cryptophycin-52)Reduced P-gp recognitionHigh efficacy retained core.ac.uk
Chlorohydrin modification (e.g., Cryptophycin-55)Poor substrateHigh efficacy retained core.ac.uk
Unit D modification to an allyl esterPoor substrateHigh efficacy retained core.ac.uk

Design Principles for Analogues with Retained Efficacy in MDR Cells

The development of cryptophycin analogues that maintain their potent cytotoxic activity in the face of multidrug resistance (MDR) is a key goal in medicinal chemistry. Based on extensive structure-activity relationship (SAR) studies, several design principles have emerged to guide the synthesis of such compounds.

A primary principle is to avoid the introduction of structural motifs that are strongly recognized by efflux pumps like P-glycoprotein (P-gp). As polar and amphiphilic compounds are often good substrates for P-gp, a crucial strategy is to limit the incorporation of highly polar or ionizable functional groups, especially if they are not essential for tubulin binding. core.ac.uk While features like amino and hydroxyl groups were initially explored to enhance water solubility, they were found to convert the cryptophycin scaffold into a better P-gp substrate, thereby reducing efficacy in resistant cells. aacrjournals.orgcore.ac.uk

Specific structural modifications have proven effective in retaining anti-MDR activity.

Chlorohydrin Formation: Converting the epoxide moiety in unit A to the corresponding chlorohydrin (e.g., cryptophycin-55 from cryptophycin-52) often leads to analogues with retained or even enhanced in vivo activity against MDR tumors. core.ac.uk These chlorohydrins are thought to convert back to the active epoxide form under physiological conditions. researchgate.net

Stable Ester Analogues: To improve stability and solubility while retaining activity, stable glycinate (B8599266) ester analogues of the chlorohydrins, such as cryptophycin-249 (the glycinate of cryptophycin-8), have been developed. researchgate.net Cryptophycin-249 and cryptophycin-309 (B1253346) are considered promising second-generation candidates due to their improved stability, water solubility, and efficacy against MDR tumors. nih.govresearchgate.net

Strategic Modifications in Unit D: X-ray crystallography has shown that unit D projects out of the tubulin binding pocket, making it an ideal site for modification without disrupting the core interactions required for cytotoxicity. nih.govresearchgate.net This allows for the attachment of various functional groups, including those for conjugation, while potentially avoiding interference with P-gp recognition. Several derivatives with modifications in unit D, particularly those with lipophilic groups and low steric hindrance, exhibit potent cytotoxicity combined with efficacy against MDR cells. nih.gov

Avoiding P-gp Recognition Motifs: A general approach is to design modifications that sterically hinder the interaction with the P-gp binding pocket. The gem-dimethyl substitution in cryptophycin-52 is an example of a modification that contributes to its reduced susceptibility to P-gp efflux compared to other microtubule agents like vinca alkaloids. researchgate.net

Mechanisms of Resistance to Cryptophycins and Overcoming Strategies

Role of Efflux Transporters

A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins actively pump a wide range of structurally diverse compounds out of the cell, thereby reducing the intracellular concentration of chemotherapeutic agents and diminishing their cytotoxic effects. nih.govmedtechbcn.com

P-glycoprotein (P-gp/MDR-1) and Cryptophycin (B1240208) Efflux

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) and encoded by the ABCB1 gene, is a well-characterized ABC transporter that plays a significant role in MDR. oaepublish.comumkc.edunih.gov It functions as an ATP-dependent efflux pump, extruding a broad spectrum of hydrophobic, amphipathic drugs. umkc.edunih.gov

Initial studies suggested that cryptophycins, unlike other microtubule-targeting agents such as Vinca (B1221190) alkaloids and taxanes, are poor substrates for P-gp. semanticscholar.orgnih.gov This characteristic was considered a significant advantage, potentially allowing cryptophycins to be effective against tumors that have developed resistance to other chemotherapies via P-gp overexpression. semanticscholar.orgnih.govproquest.com For instance, ovarian and breast carcinoma cells with high levels of P-gp expression demonstrated significantly less resistance to cryptophycin compared to vinblastine (B1199706), colchicine (B1669291), and taxol. nih.gov

However, further research has indicated that the relationship between cryptophycins and P-gp is more complex. While some cryptophycin analogues like cryptophycin 52 are relatively insensitive to P-gp-mediated efflux, others, particularly those modified to enhance solubility, may become better substrates for this transporter. aacrjournals.org Specifically, the introduction of hydrophilic groups, such as amines and hydroxyl groups, can increase a compound's susceptibility to P-gp efflux. aacrjournals.org Therefore, while the core cryptophycin structure may circumvent P-gp-mediated resistance, chemical modifications must be carefully considered to maintain this advantageous property.

Other ATP-Binding Cassette (ABC) Transporters

Beyond P-gp, several other ABC transporters contribute to the multidrug resistance phenotype. The human ABC transporter superfamily consists of 48 members, with at least 15 implicated in drug resistance. oaepublish.comoaepublish.com Key among these are the multidrug resistance-associated proteins (MRPs/ABCCs) and breast cancer resistance protein (BCRP/ABCG2). nih.govoaepublish.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another important ABC transporter that confers resistance to a wide array of anticancer drugs. nih.gov Unlike P-gp, which preferentially transports neutral or positively charged hydrophobic compounds, MRP1 primarily exports anionic drugs, often as conjugates with glutathione, glucuronate, or sulfate. oaepublish.com While cryptophycin 52 was found to be relatively insensitive to MRP1, the potential for other analogues to interact with this transporter remains an area for investigation. aacrjournals.org

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a half-transporter that homodimerizes to form a functional efflux pump. mdpi.com It has a broad substrate specificity that overlaps with that of P-gp and MRP1. nih.gov BCRP is expressed in various normal tissues, where it serves a protective role, and its overexpression in cancer cells is linked to resistance. oaepublish.com The interaction between cryptophycins and BCRP has not been as extensively studied as with P-gp, but it represents another potential mechanism of resistance that warrants further investigation.

Target-Site Alterations

Resistance to microtubule-targeting agents can also arise from modifications to their cellular target, tubulin. These alterations can reduce the binding affinity of the drug or change the dynamic properties of the microtubules, rendering the drug less effective.

Tubulin Mutations and Their Impact on Cryptophycin Binding

Mutations in the genes encoding α- and β-tubulin can lead to resistance against various microtubule inhibitors. acs.orgnih.gov These mutations can occur in different regions of the tubulin protein, including the drug-binding sites. Cryptophycins are known to bind to the Vinca alkaloid domain of β-tubulin. semanticscholar.orgnih.gov Therefore, mutations within this binding pocket could potentially decrease the affinity of cryptophycin for tubulin, thereby conferring resistance.

The identification of specific tubulin mutations that confer resistance to cryptophycins is an ongoing area of research. By analyzing the spatial distribution of mutations that lead to resistance against other antimicrotubule drugs, it is possible to predict which residues might be critical for cryptophycin binding and how their alteration could impact drug efficacy. semanticscholar.org

Altered Tubulin Isotype Expression

In humans, tubulin is a heterogeneous protein, with multiple isotypes of both α- and β-tubulin encoded by different genes. nih.govnih.gov These isotypes exhibit tissue-specific expression patterns and can have different effects on microtubule dynamics. Alterations in the expression levels of specific tubulin isotypes have been linked to resistance to microtubule-targeting agents. acs.orgmdpi.com

For example, increased expression of the βIII-tubulin isotype has been associated with resistance to paclitaxel (B517696) in several types of cancer. nih.govmdpi.com Different tubulin isotypes can have varying affinities for microtubule-targeting drugs. mdpi.com For instance, vincristine (B1662923) and vinorelbine (B1196246) interact more weakly with βIII-tubulin compared to other isotypes. mdpi.com Given that cryptophycins bind to the Vinca domain, it is plausible that changes in the expression of certain β-tubulin isotypes could affect their activity.

Research has shown that microtubules composed of different tubulin isotypes can display varied sensitivities to drug-induced stabilization or destabilization. mdpi.com Therefore, a shift in the tubulin isotype composition of a cancer cell could represent a mechanism of adaptation and resistance to cryptophycin treatment.

Cellular Adaptive Responses to Cryptophycin Exposure

In addition to specific mechanisms like efflux pump overexpression and target-site mutations, cells can exhibit broader adaptive responses when exposed to cytotoxic agents like cryptophycins. These responses are complex and can involve changes in various cellular processes to promote survival in the presence of the drug.

When cells are under stress, such as that induced by a chemotherapeutic agent, they can activate a range of signaling pathways. hubrecht.eu These pathways can lead to a variety of cellular changes, including:

Cell Cycle Arrest: Cryptophycins are known to cause a block in the G2-M phase of the cell cycle by disrupting microtubule dynamics. aacrjournals.org This arrest can be a temporary survival mechanism, allowing the cell time to repair damage before proceeding with division.

Upregulation of Stress-Protective Pathways: Cells can activate pathways that protect them from the damaging effects of the drug. hubrecht.eu This can include the production of heat shock proteins or other chaperones that help to refold damaged proteins.

Alterations in Apoptotic Pathways: Cryptophycins ultimately induce apoptosis, or programmed cell death. aacrjournals.org Resistant cells may acquire alterations in apoptotic signaling pathways, such as the hyperphosphorylation of Bcl-2, which can make them less susceptible to drug-induced cell death. uni-bielefeld.de

Metabolic Changes: Stressed cells can alter their metabolism to conserve energy and resources, shifting from a growth state to a more quiescent one. hubrecht.eu

Modulation of Microtubule Regulatory Proteins

A primary mechanism of resistance to drugs that target microtubules involves changes in the proteins that regulate microtubule structure and function. acs.org While tubulin is the main component of microtubules, a host of microtubule-associated proteins (MAPs) and other interacting proteins are crucial for modulating their dynamics. nih.gov

Alterations in the expression or function of these regulatory proteins can confer drug resistance. acs.org One such protein is stathmin, an oncoprotein that can sequester tubulin dimers or promote microtubule catastrophe, thereby affecting microtubule assembly. nih.gov While the direct role of specific MAPs in conferring resistance to cryptophycins is an area of ongoing investigation, it is an established mechanism for other microtubule inhibitors. acs.orgnih.gov For instance, studies with other drugs have shown that changes in structural MAPs like MAP2, MAP4, and tau can affect microtubule organization and potentially influence drug sensitivity. nih.gov The overexpression or modification of these proteins can stabilize or destabilize the microtubule network, counteracting the effect of a drug.

Changes in Microtubule Dynamics

Cryptophycins exert their potent anticancer effects by disrupting microtubule dynamics. core.ac.uk Specifically, cryptophycin-52, a well-studied synthetic analogue, is a powerful suppressor of the dynamic instability of microtubules. pnas.orgcapes.gov.br It binds with high affinity to microtubule ends, significantly reducing the rate and extent of both shortening and growing phases. pnas.orgaacrjournals.org This kinetic stabilization prevents the proper function of the mitotic spindle, leading to cell cycle arrest and apoptosis. core.ac.ukaacrjournals.org

Strategies to Circumvent Resistance

Overcoming drug resistance is crucial for improving the efficacy of cancer chemotherapeutics. acs.org For cryptophycins, two primary strategies are being explored: the rational design of new analogues that can bypass resistance mechanisms and the use of combination therapies. acs.orgcore.ac.uk

Rational Design of Cryptophycin Analogues to Bypass Resistance Mechanisms

One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove cytotoxic agents from the cancer cell. core.ac.uk Cryptophycins are notably effective against MDR cell lines, partly because they are poor substrates for P-gp. core.ac.ukpnas.org This is attributed to their high affinity for tubulin, which results in the formation of stable drug-tubulin complexes within the cell, making the drug unavailable for efflux. core.ac.uk

Rational drug design focuses on creating new cryptophycin analogues that retain high potency while further evading resistance mechanisms. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided a basis for these designs. mdpi.com

Modification of Unit A: Substitutions on the phenyl ring of unit A have been explored. While many modifications are well-tolerated, the incorporation of certain polar or ionizable functional groups (like amines or hydroxyl groups) can sometimes increase a compound's susceptibility to P-gp, even as it increases water solubility and potency in non-resistant cells. aacrjournals.orgmdpi.com This creates a delicate balance that must be managed in drug design. For example, para-substituted phenyl derivatives have been shown to be more potent than ortho- or meta-substituted ones, and this position can be used as a conjugation site for antibody-drug conjugates (ADCs) to improve targeted delivery. mdpi.com

Modification of Unit B: The synthesis of conjugable cryptophycins with amino groups in unit B has been presented as a strategy to create payloads for drug conjugates that are particularly effective against MDR cancers. researchgate.netnih.gov

Development of ADCs: A promising strategy to overcome resistance and reduce systemic toxicity is the use of cryptophycins as payloads in ADCs. researchgate.net This approach uses an antibody to selectively deliver the highly potent cryptophycin directly to cancer cells, minimizing exposure to healthy tissues. researchgate.netmdpi.com This targeted delivery can bypass efflux pump-mediated resistance and increase the therapeutic window. Novel cryptophycin-based ADCs have demonstrated potent anti-tumor activity at picomolar concentrations in a range of solid tumors, including those that have developed resistance to other payloads.

The following table summarizes the activity of selected cryptophycin analogues against drug-sensitive and multidrug-resistant (MDR) cell lines, illustrating the impact of structural modifications on bypassing resistance.

Compound/AnalogueCell Line (Drug-Sensitive)IC50 (Sensitive)Cell Line (MDR)IC50 (MDR)Key Feature/ModificationReference
Cryptophycin-1 KB4.58 pMKB-V1---Naturally occurring parent compound core.ac.uk
Cryptophycin-52 CCRF-CEM---------Synthetic analogue, improved stability aacrjournals.org
Analogue with Hydrophilic Group HL-60More Potent vs. Cryptophycin-52HL-60/ADRLost activityBecame a good substrate for P-gp aacrjournals.org
Unit B Amino-Modified Analogue KB-3-1313 pMKB-V1---Designed for conjugation, low resistance factor nih.gov

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is illustrative of trends discussed in the literature.

Combination Approaches with Modulators of Resistance

While specific clinical data on combination therapies involving Cryptophycin-3 is limited, the principle has been demonstrated with the analogue cryptophycin-52 (LY355703). core.ac.uknih.gov Studies exploring combination chemotherapy in platinum-resistant cancers have shown that using multiple agents can improve response rates compared to monotherapy. nih.gov The strategic design of combination regimens, potentially involving cryptophycins and modulators of specific resistance pathways or other cytotoxic agents, represents a promising approach to treating drug-refractory cancers. core.ac.ukacs.org

Preclinical Efficacy Studies of Cryptophycin 3 and Advanced Conjugates

In vitro Efficacy in Cell-Based Assays

The in vitro activity of cryptophycin (B1240208) analogues is characterized by exceptionally potent inhibition of cancer cell growth across a wide range of tumor types. This potent cytotoxicity is a hallmark of the cryptophycin class.

Cryptophycin analogues demonstrate potent cytotoxic and antiproliferative effects at picomolar concentrations in numerous human tumor cell lines. aacrjournals.orgaacrjournals.org The synthetic analogue Cryptophycin 52 (LY355703) exhibits IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the 10–50 pM range for most tested cell lines. aacrjournals.org This potent activity is attributed to the compounds' ability to inhibit microtubule polymerization, leading to cell cycle arrest in the G₂-M phase and subsequent apoptosis. aacrjournals.orgaacrjournals.org

For instance, studies on human prostate cancer cell lines (LNCaP, PC-3, and DU-145) showed that Cryptophycin 52 induced a significant reduction in cell viability at concentrations as low as 0.1 pM. acs.org Similarly, fluorinated derivatives of Cryptophycin 52 have been synthesized and tested, with one analogue retaining high potency, recording an IC₅₀ value of 39 pM against the KB-3-1 human cervical carcinoma cell line. beilstein-journals.org

The cytotoxic potency of various cryptophycin derivatives has been evaluated in different cell lines. For example, Cryptophycin-55 (B1255067) glycinate (B8599266), a derivative developed for improved stability and conjugation, showed IC₅₀ values in the sub-nanomolar range against M21 and M21-L human melanoma cells. mdpi.com However, its parent compound, Cryptophycin 52, was 10-20 times more potent in the same assay. mdpi.com Another study reported an IC₅₀ of 7.9 nM for Cryptophycin-55 glycinate in the SKRC-52 renal cell carcinoma line. ethz.chacs.org

Table 1: In vitro Cytotoxicity of Cryptophycin Analogues in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Cancer Type IC₅₀ Value
Cryptophycin 52 (LY355703) Most tested lines Various 10-50 pM
Cryptophycin 52 (LY355703) M21 Human Melanoma 0.07 nM
Cryptophycin 52 (LY355703) M21-L Human Melanoma 0.02 nM
Fluorinated Cryptophycin-52 Analogue (Compound 3) KB-3-1 Human Cervical Carcinoma 39 pM
Cryptophycin-55 glycinate M21 Human Melanoma Sub-nanomolar
Cryptophycin-55 glycinate M21-L Human Melanoma Sub-nanomolar

A significant feature of the cryptophycin class is the ability to maintain high potency against cancer cell lines that have developed multidrug resistance (MDR). beilstein-journals.orgbeilstein-journals.org This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell. beilstein-journals.org Cryptophycins are generally poor substrates for P-gp, allowing them to accumulate in resistant cells and exert their cytotoxic effects. provendis.inforesearchgate.netgoogle.com

The activity of cryptophycins against MDR cell lines often surpasses that of established chemotherapeutic agents. core.ac.uk For example, Cryptophycin 52 has demonstrated a broad range of antitumor activity against murine and human tumors resistant to Taxol and Adriamycin. aacrjournals.org Its efficacy is only slightly diminished in MDR cancer cells. provendis.info Studies comparing parental, drug-sensitive cell lines with their MDR counterparts that overexpress P-gp show that cryptophycins have a very low resistance factor. beilstein-journals.org

However, certain structural modifications can impact this activity. It was found that while creating more polar, water-soluble analogues of Cryptophycin 52 improved potency in sensitive tumor models, some of these derivatives lost their activity against Adriamycin-resistant tumor lines because they became better substrates for the P-gp transporter. aacrjournals.orgcore.ac.uk In contrast, advanced analogues like Cryptophycin-249 and Cryptophycin-309 (B1253346) have demonstrated potent activity against MDR tumor models. nih.gov

Inhibition of Cell Proliferation and Viability Assays

In vivo Antitumor Activity in Animal Models

The promising in vitro data for cryptophycin analogues has led to extensive evaluation in various animal models of cancer, demonstrating significant tumor growth inhibition and regression.

Cryptophycin analogues have shown substantial efficacy in multiple murine solid tumor models. aacrjournals.org Early studies with Cryptophycin 52 noted in vivo activity in tumors of colon, mammary, and pancreatic origin. aacrjournals.org To specifically assess efficacy against resistant tumors, analogues were tested in models such as the Adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr), which overexpresses P-gp. aacrjournals.org Cryptophycin 52 was active against both sensitive (Panc-03 pancreatic adenocarcinoma) and resistant (Mamm-17/Adr) solid tumors. aacrjournals.org

More advanced analogues have shown even greater promise. In studies evaluating 81 different cryptophycin analogues, Cryptophycin-309 emerged as a superior candidate. nih.gov It produced significant log cell kill (a measure of tumor cell reduction) in several murine models, including:

Mam 17/Adr (P-gp positive MDR): 3.2 log kill

Mam 16/C/Adr (P-gp negative MDR): 3.3 log kill

Mam 16/C (sensitive): 3.8 log kill

Colon 26: 2.2 log kill

Colon 51: 2.4 log kill

Pancreatic Ductal Adenocarcinoma 02 (Panc 02): 2.4 log kill nih.gov

Another potent analogue, Cryptophycin-249, achieved a 4.0 log kill against the multidrug-resistant Mam-16/C/Adr breast adenocarcinoma. nih.gov

The antitumor activity of cryptophycins has been confirmed in mice bearing human tumor xenografts. Cryptophycin 52 demonstrated a broad range of activity against human tumor xenografts, including those resistant to other chemotherapy agents. aacrjournals.org In studies involving advanced-stage mammary and prostate xenografts in immunodeficient mice, treatment with Cryptophycin 52 resulted in complete tumor regressions. aacrjournals.org

The advanced analogue Cryptophycin-309 also showed remarkable efficacy against human tumor xenografts. nih.gov It achieved a 3.3 log kill against the P-gp positive MDR human colon HCT15 model and a 4.1 log kill against the human colon HCT116 model. nih.gov More recently, cryptophycins have been used as payloads in small molecule-drug conjugates (SMDCs). An acetazolamide-cryptophycin conjugate showed a moderate antitumor effect and delayed tumor growth in nude mice bearing SKRC-52 human renal cell carcinoma xenografts. ethz.chacs.org

Table 2: In vivo Efficacy of Cryptophycin Analogues in Murine and Human Tumor Models This table is interactive. You can sort and filter the data.

Compound Tumor Model Model Type Efficacy Measure (Log Kill)
Cryptophycin-309 Mam 17/Adr Murine MDR Mammary 3.2
Cryptophycin-309 Mam 16/C/Adr Murine MDR Mammary 3.3
Cryptophycin-309 Colon 26 Murine Colon 2.2
Cryptophycin-309 Panc 02 Murine Pancreatic 2.4
Cryptophycin-309 HCT15 Human MDR Colon Xenograft 3.3
Cryptophycin-309 HCT116 Human Colon Xenograft 4.1

Throughout preclinical development, the potency of cryptophycins has been consistently benchmarked against standard-of-care cytotoxic agents, particularly other microtubule inhibitors like the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids. In vitro, cryptophycins are noted to be 100 to 1000 times more potent than paclitaxel (B517696) and vinblastine (B1199706). core.ac.uk

In studies with drug-resistant cell lines, the superiority of cryptophycins is particularly evident. Their cytotoxicity against MDR cells often exceeds that of vinblastine, paclitaxel, and colchicine (B1669291). core.ac.uk While direct, side-by-side comparative efficacy studies in animal models are detailed in specific proprietary reports, the literature consistently highlights that the cryptophycin class possesses a broader spectrum of activity and higher potency, especially against resistant phenotypes, than many established antimicrotubule agents. aacrjournals.orgaacrjournals.org For example, a conjugate using a cryptophycin payload was found to have lower therapeutic activity in one specific renal carcinoma model than an analogous conjugate using the payload MMAE (monomethyl auristatin E), correlating with the lower in vitro potency of the specific cryptophycin derivative used in that particular cell line. ethz.chacs.org

Efficacy in Human Tumor Xenograft Models

Development of Cryptophycin-Based Conjugates

The potent cytotoxicity of cryptophycins, while a desirable trait for anticancer agents, has also been associated with systemic toxicity in early clinical trials, which ultimately led to their discontinuation for monotherapy. core.ac.uknih.gov This challenge, however, has spurred the development of cryptophycin-based conjugates, a strategy designed to harness their power by selectively delivering them to tumor cells. researchgate.netbeilstein-journals.org This approach involves linking the cryptophycin molecule, often a derivative like cryptophycin-55 glycinate, to a targeting moiety that recognizes and binds to specific markers on cancer cells. researchgate.netnih.gov This targeted delivery aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy while minimizing exposure to healthy tissues and reducing side effects. nih.govacs.org The development of these conjugates has involved extensive research into various components, including the choice of the cryptophycin analogue, the targeting ligand, and the linker technology that connects them. beilstein-journals.orgnih.gov

Antibody-Drug Conjugates (ADCs) with Cryptophycin Payloads

Antibody-drug conjugates (ADCs) represent a prominent strategy for targeted cancer therapy, and cryptophycins have emerged as highly potent payloads for these constructs. researchgate.netprovendis.info The underlying principle of an ADC is to combine the tumor-targeting specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic agent. google.com Cryptophycin-based ADCs have demonstrated significant promise in preclinical studies, exhibiting picomolar-level potency and substantial anti-tumor activity across a wide range of solid tumors. lanternpharma.combiospace.com

Researchers have explored various strategies for conjugating cryptophycins to antibodies. One approach involves utilizing cysteine-engineered antibodies, which allows for precise control over the drug-to-antibody ratio (DAR), leading to the development of uniform and homogenous ADCs. biospace.com For instance, an enhanced variant of cryptophycin was conjugated to the anti-Her2 monoclonal antibody, Trastuzumab, using either freed hinge-region cysteines or engineered cysteines in the antibody's light chain. researchgate.net These ADCs retained their binding affinity to Her2-positive tumor cells and demonstrated highly efficient cell killing in the double-digit picomolar range on high Her2-expressing cells. researchgate.net

The choice of the cryptophycin analogue and the linker technology is crucial for the success of the ADC. Cryptophycin-55 glycinate, a derivative of cryptophycin-52, has been a focal point of ADC development due to its high in vitro potency, excellent stability in mouse and human plasma, and suitability for active tumor targeting. researchgate.net For example, ADCs developed by conjugating cryptophycin-55 glycinate to Trastuzumab have shown nanomolar activity against HER2-positive tumor cell lines and significant anti-tumor activity in xenograft models of ovarian and gastric cancer. nih.gov

The linker connecting the cryptophycin payload to the antibody plays a critical role in the ADC's stability and mechanism of action. Cleavable linkers, such as the Val-Cit dipeptide linker, are designed to be stable in circulation but are cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, thereby releasing the cytotoxic payload at the target site. google.comgoogle.com

Table 1: Preclinical Data of Selected Cryptophycin-Based ADCs

Targeting AntibodyCryptophycin AnalogueLinker TypeTarget Cell Line(s)In Vitro Potency (IC50/EC50)Key Findings
Trastuzumab (anti-Her2)Enhanced Cryptophycin VariantMaleimide-basedSK-BR-3 (high Her2)Double-digit pM rangeRetained binding to Her2; highly efficient and target-dependent cell killing. researchgate.net
Trastuzumab (anti-Her2)Cryptophycin-55CleavableSK-BR3, JIMT-1, RT112Low nM rangeShowed significant anti-tumor activity in ovarian and gastric cancer xenograft models. nih.gov
Anti-Her2 mAbCryptophycin-55 glycinateMc-Val-Cit-PABSK-BR-3, JIMT-1, RT112Double-digit pM rangeSuperior cell killing compared to MMAE-ADC in medium receptor expression cell lines. researchgate.net
Anti-CD70Cryptophycin derivativeCleavable dipeptideRenal cell carcinoma linesHighly specific cytotoxicityNon-cleavable linker ADC was inactive, highlighting the importance of the linker. nih.gov

Small Molecule-Drug Conjugates (SMDCs)

Small molecule-drug conjugates (SMDCs) have emerged as a promising alternative to ADCs for targeted cancer therapy. nih.govacs.org SMDCs utilize small molecule ligands instead of antibodies to target tumor-associated antigens, offering potential advantages such as rapid tissue penetration, more uniform distribution within tumors, and lower manufacturing costs. nih.govresearchgate.net Cryptophycins have been successfully incorporated as payloads in SMDCs, demonstrating their versatility in targeted delivery systems. researchgate.netprovendis.info

A notable example is the development of an SMDC targeting carbonic anhydrase IX (CAIX), a protein overexpressed in many solid tumors, including renal cell carcinomas. nih.govacs.org In this construct, a high-affinity bidentate acetazolamide (B1664987) derivative serves as the targeting ligand, which is conjugated to a cryptophycin payload via a cleavable linker. nih.gov Preclinical evaluation of this acetazolamide-cryptophycin conjugate demonstrated excellent affinity for the CAIX target and showed a moderate antitumor effect in vivo in nude mice bearing SKRC-52 renal cell carcinomas. nih.govacs.org

Peptide-Targeted Delivery Systems (e.g., RGD-Cryptophycin Conjugates)

Peptide-targeted delivery systems represent another important class of conjugates that leverage the specificity of peptides to deliver cytotoxic agents like cryptophycin to cancer cells. nih.gov A well-studied example is the use of peptides containing the Arg-Gly-Asp (RGD) motif, which specifically binds to integrins, a family of cell surface receptors that are often overexpressed on tumor cells and are involved in tumor growth and angiogenesis. nih.govmdpi.com

The conjugation of cryptophycin to RGD peptides aims to create a therapeutic agent that can selectively target and eliminate cancer cells expressing high levels of specific integrins, such as αvβ3. nih.gov In one study, cryptophycin was conjugated to the cyclopeptide c(RGDfK) using a protease-cleavable Val-Cit linker and different self-immolative spacers. nih.gov These RGD-cryptophycin conjugates were evaluated for their antiproliferative effects on human melanoma cell lines with varying levels of αvβ3 integrin expression. nih.gov The conjugates exhibited low nanomolar in vitro activity; however, they showed limited selectivity for cell lines based on their integrin expression levels. nih.gov

Confocal microscopy studies using fluorescently labeled RGD-cryptophycin conjugates have confirmed that these conjugates are internalized by integrin-mediated endocytosis and eventually localize in the lysosomes, where the cleavable linker is designed to release the active cryptophycin payload. acs.org

Table 2: Preclinical Data of Selected RGD-Cryptophycin Conjugates

RGD LigandCryptophycin AnalogueLinker TypeTarget Cell Line(s)In Vitro Potency (IC50)Key Findings
c(RGDfK)Cryptophycin-55 glycinateVal-Cit-PABCM21, M21-LLow nM rangeHigh in vitro potency but inferior selectivity for integrin expression levels. nih.gov
c(RGDfK)Cryptophycin-55 glycinateVal-Cit-Gly-ProM21, M21-LLow nM rangeInefficient self-immolation step, releasing a less active metabolite. mdpi.com
Tetrameric RGDCryptophycinNot specifiedU87, M21 (integrin+), M21-L (integrin-)nM range (integrin+)Greatly improved tumor selectivity compared to monomeric conjugates. mdpi.com
c(RGDfK)Azido-functionalized cryptophycinNon-cleavable triazoleNot specifiedInferior cytotoxicityThe stability of the non-cleavable linker prevented the release of the free drug. nih.gov

Enzyme-Activated Prodrugs and Cleavable Linkers

The concept of enzyme-activated prodrugs is central to the design of modern cryptophycin conjugates, including ADCs, SMDCs, and peptide-drug conjugates. otago.ac.nz This strategy involves the use of cleavable linkers that are designed to be stable in the systemic circulation but are selectively cleaved by enzymes that are abundant in the tumor microenvironment or within cancer cells. google.comotago.ac.nz This targeted release of the active cryptophycin payload is crucial for maximizing antitumor efficacy while minimizing off-target toxicity. acs.org

A widely used cleavable linker in cryptophycin conjugates is the dipeptide sequence Valine-Citrulline (Val-Cit). google.commdpi.com This linker is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in various types of cancer. google.comgoogle.com Following enzymatic cleavage of the Val-Cit linker, a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), is often employed to facilitate the efficient release of the unmodified cytotoxic drug. otago.ac.nz

The efficacy of this enzyme-activated release mechanism has been demonstrated in several preclinical studies. For instance, in the context of RGD-cryptophycin conjugates, those with a Val-Cit-PABC linker were shown to be rapidly cleaved in the presence of cathepsin B, leading to the release of the active payload, cryptophycin-55 glycinate. mdpi.com In contrast, a conjugate with a Val-Cit-Gly-Pro linker showed enzymatic cleavage but failed to undergo the subsequent self-immolation step, resulting in the release of a less active metabolite and highlighting the critical role of the self-immolative spacer design. mdpi.com

Strategies for Improved Stability and Solubility of Conjugates

The physicochemical properties of cryptophycin conjugates, particularly their stability and solubility, are critical factors that can influence their therapeutic potential. google.comresearchgate.net Poor stability can lead to premature release of the cytotoxic payload in the circulation, causing off-target toxicity, while low solubility can hinder formulation and administration. otago.ac.nzacs.org Consequently, various strategies have been developed to improve these properties.

One approach to enhance stability is through the modification of the cryptophycin molecule itself. For example, the conversion of the epoxide group in cryptophycin-52 to a chlorohydrin, as in cryptophycin-55, significantly increases its stability in aqueous solutions. researchgate.net Furthermore, the esterification of the hydroxyl group of the chlorohydrin with glycine (B1666218) to form cryptophycin-55 glycinate not only improves chemical stability but also enhances aqueous solubility. researchgate.net This derivative has shown excellent stability in both mouse and human plasma, making it a preferred payload for conjugation. researchgate.net

The linker technology also plays a crucial role in the stability and solubility of the conjugate. The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can improve the aqueous solubility of the conjugate. acs.org For instance, in the synthesis of an acetazolamide-cryptophycin SMDC, a triethylene glycol spacer was coupled to the linker to increase the solubility of the final conjugate. acs.org

Moreover, the design of the linker can be manipulated to sterically shield the cleavable trigger from premature enzymatic degradation in the circulation. acs.org By using appropriately designed hydrophilic linkers, it is possible to leverage the steric hindrance of the conjugated carrier (e.g., an antibody) to create a greater differential in payload release between the off-target and tumor environments. acs.org This approach offers an additional strategy for balancing the stability and targeted activation of the conjugate. acs.org

Innovations in Cryptophycin Based Drug Design and Development

Rational Design of Novel Cryptophycin (B1240208) Analogues

The rational design of new cryptophycin analogues leverages a deep understanding of their structure-activity relationships (SAR) to create compounds with optimized properties.

Utilizing SAR Data for Optimized Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features of cryptophycins that are critical for their potent cytotoxic activity. These studies involve systematically modifying different parts of the molecule, known as units A, B, C, and D, and evaluating the impact on biological activity. thieme-connect.deresearchgate.net

Key findings from SAR studies have revealed that:

Unit A: The epoxide moiety in unit A is a significant contributor to the high potency of many cryptophycins. core.ac.uk The stereochemistry of this epoxide is also crucial, with the natural (R,R) configuration generally showing the highest activity. core.ac.uk However, replacing the epoxide with a chlorohydrin can lead to analogues with retained or even enhanced in vivo activity. core.ac.uk Modifications to the phenyl ring in unit A are generally well-tolerated, and certain substitutions can even increase potency. acs.org

Unit B: The D-tyrosine derivative in unit B is important for activity. Modifications to the aromatic ring, such as the chloro and methoxy (B1213986) substituents, have been shown to influence potency. uni-tuebingen.denih.gov

Unit D: This unit is the most amenable to modification, as its substituents are not deeply involved in the interaction with tubulin. core.ac.uk This makes it an attractive site for attaching linkers for drug conjugates. core.ac.uk

These SAR insights allow for the rational design of new analogues with potentially improved potency and selectivity. For instance, a des-β-epoxy analogue incorporating a 4-methyl pyrazole (B372694) ring in unit A has been shown to exhibit low picomolar potency, a level of activity previously thought to be exclusive to epoxide-containing cryptophycins. nih.gov

Table 1: Cytotoxicity of Selected Cryptophycin Analogues

Exploration of Less Labile Structural Motifs

A significant challenge in the development of cryptophycins as therapeutic agents is their potential for hydrolysis, particularly at the ester linkages within the macrocyclic ring. core.ac.uk To address this, researchers have explored the replacement of these labile ester bonds with more stable structural motifs. thieme-connect.de

One successful approach has been the isosteric replacement of the ester bond between units C and D with an amide bond. core.ac.uk The resulting triamide analogues of cryptophycin-1, -8, -52, and -55 have been shown to retain potent cytotoxicity. thieme-connect.de In contrast, replacing the same ester bond with an ether linkage resulted in a 50- to 100-fold decrease in activity, likely due to the loss of a key hydrogen bond-accepting carbonyl group. thieme-connect.decore.ac.uk

These studies demonstrate that thoughtful modification of the macrocyclic backbone can lead to analogues with enhanced stability without compromising the potent biological activity of the parent compound.

Prodrug Design Concepts for Cryptophycins

Prodrug strategies are employed to improve the physicochemical properties of a drug, such as solubility and stability, and to enhance its therapeutic index. For cryptophycins, prodrug design has focused on creating derivatives that are converted to the highly active parent compound under physiological conditions.

Design of Physiologically Activated Prodrugs

A key prodrug strategy for cryptophycins involves the modification of the epoxide in unit A. While the epoxide is crucial for high potency, it can also be a site of metabolic instability. The corresponding chlorohydrins, formed by the opening of the epoxide ring, have been found to be potent cytotoxic agents themselves, exhibiting a 100- to 1000-fold increased bioactivity in vivo compared to the parent epoxides. core.ac.uk

These chlorohydrins are considered prodrugs because they can be converted back to the active epoxide form under physiological conditions. core.ac.ukresearchgate.net This conversion allows for the in vivo generation of the highly potent parent compound.

Hydrolytic Stability Enhancements (e.g., Glycinate (B8599266) Esters)

While the chlorohydrin analogues show excellent in vivo activity, they can be unstable in solution, which presents formulation challenges. researchgate.net To overcome this, glycinate esters of the chlorohydrin's hydroxyl group have been synthesized. researchgate.netmdpi.com These glycinate derivatives, such as cryptophycin-249 and cryptophycin-309 (B1253346), offer several advantages:

Enhanced Stability: The glycinate esters provide increased chemical stability in solution. researchgate.netmdpi.com

Improved Solubility: These derivatives also exhibit better aqueous solubility. mdpi.com

Maintained Activity: Importantly, they retain the high in vivo activity of the parent chlorohydrins and are considered second-generation clinical candidates. researchgate.netmdpi.com

For example, cryptophycin-55 (B1255067) glycinate has demonstrated markedly improved stability in murine plasma compared to its parent compound, cryptophycin-52. mdpi.comnih.gov It has also been shown to have good stability in human plasma, with a half-life of over 24 hours. mdpi.com This enhanced stability makes these glycinate prodrugs highly promising for further clinical development.

Table 2: Stability of Cryptophycin Prodrugs in Plasma

Targeted Delivery Systems Development

To mitigate the systemic toxicity associated with highly potent cytotoxins like cryptophycins, targeted delivery systems are being developed to selectively deliver the drug to tumor cells. These systems typically involve conjugating the cryptophycin "payload" to a targeting moiety, such as an antibody or a small molecule, that recognizes a specific receptor overexpressed on cancer cells.

A prominent approach is the development of Antibody-Drug Conjugates (ADCs) . In this strategy, a cryptophycin analogue is attached to a monoclonal antibody that targets a tumor-associated antigen, such as HER2. nih.govresearchgate.net For example, the prodrug cryptophycin-55, which has a free hydroxyl group, has been conjugated to the anti-HER2 antibody trastuzumab. nih.gov These ADCs have demonstrated potent cytotoxicity in HER2-positive tumor cell lines, with IC50 values in the low nanomolar range (0.58-1.19 nM). nih.govresearchgate.net Preclinical studies have shown that cryptophycin-ADCs can achieve a significant cancer cell kill rate and outperform ADCs with other payloads like MMAE.

Another targeted approach involves the creation of Small Molecule-Drug Conjugates (SMDCs) . Here, cryptophycin is linked to a small molecule that targets a specific receptor on cancer cells. A notable example is the conjugation of cryptophycin to peptides containing the Arg-Gly-Asp (RGD) sequence, which targets integrins that are often overexpressed on tumor cells and vasculature. unibo.itnih.gov These RGD-cryptophycin conjugates have shown potent in vitro activity. unibo.it For instance, a tetrameric RGD-cryptophycin conjugate exhibited IC50 values in the nanomolar range against integrin-positive cells, with significantly reduced activity against integrin-negative cells, demonstrating tumor selectivity. unibo.itnih.gov

The development of these targeted delivery systems holds great promise for harnessing the extreme potency of cryptophycins while minimizing off-target toxicity, potentially leading to more effective and safer cancer therapies.

Table 3: Efficacy of Targeted Cryptophycin Conjugates

Ligand-Directed Cryptophycin Delivery

To address the high toxicity of cryptophycins, which has limited their clinical development as monotherapies, researchers have focused on targeted delivery strategies. nih.govanr.frbeilstein-journals.org This approach involves conjugating the potent cryptophycin payload to a ligand that specifically recognizes and binds to antigens or receptors overexpressed on the surface of cancer cells. provendis.info This strategy aims to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing efficacy and reducing off-target effects. anr.frbeilstein-journals.org

Several types of targeting ligands have been explored for cryptophycin delivery:

Antibody-Drug Conjugates (ADCs): Monoclonal antibodies (mAbs) that target tumor-associated antigens are linked to a cryptophycin derivative. provendis.infogoogle.com For example, conjugates using the antibody trastuzumab, which targets the HER2 receptor, have been developed. google.comgoogle.com These ADCs are designed to bind selectively to cancer cells overexpressing the target antigen, leading to internalization and release of the cytotoxic cryptophycin payload inside the cell. google.com The cryptophycin derivatives are often connected via specialized linkers, which may be designed to be cleaved by enzymes like proteases found within the tumor microenvironment or inside cancer cells. google.comgoogle.com

Small Molecule-Drug Conjugates (SMDCs): Instead of large antibodies, small organic molecules are used as the homing device. nih.gov These have advantages such as better tissue penetration. provendis.info Examples include:

RGD Peptides: Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence target αvβ3 integrins, which are often overexpressed on tumor cells and vasculature. nih.govresearchgate.net Studies have shown that conjugating cryptophycin to RGD peptides via cleavable linkers, such as a Val-Cit dipeptide, can result in potent in vitro activity. nih.govmdpi.com

Folate Conjugates: Folate receptors are frequently overexpressed in various cancers. A cryptophycin-folate conjugate with a cleavable disulfide linker has been developed to target these cancer cells. google.com

Somatostatin (B550006) Receptor Ligands: Neuroendocrine tumors often overexpress somatostatin receptors (SSTRs). mdpi.com Octreotide, a synthetic analog of somatostatin, has been conjugated to cryptophycin-55 glycinate to target SSTR2-positive cells. mdpi.com

Carbonic Anhydrase IX (CAIX) Ligands: CAIX is a transmembrane protein highly expressed in certain tumors, such as renal cell carcinomas, making it an attractive target for SMDCs. nih.gov An acetazolamide-based ligand has been used to deliver a cryptophycin payload to CAIX-expressing tumors. nih.gov

These ligand-directed strategies represent a promising avenue to harness the picomolar potency of cryptophycins for cancer therapy by improving their tumor selectivity. nih.govprovendis.info

Nanoparticle Encapsulation and Drug Release Mechanisms

Encapsulating highly toxic anticancer agents like cryptophycins within nanoparticles is another advanced drug delivery strategy. nih.gov This approach aims to improve the drug's stability in circulation, control its release, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com

Biopolymeric nanoparticles, such as those made from chitosan (B1678972) or polylactic acid, are often used due to their biodegradability. nih.gov These carriers can be designed as "smart" systems that release their payload in response to specific stimuli within the tumor microenvironment, such as a lower pH. mdpi.comnih.gov For instance, a pH-responsive system can be engineered to be stable at the physiological pH of blood (7.4) but to disassemble and release the encapsulated drug in the more acidic environment characteristic of tumors or within cellular compartments like endosomes and lysosomes. mdpi.comnih.gov

The release mechanisms from these nanoparticles can be varied:

Diffusion: The drug slowly diffuses out from the nanoparticle matrix.

Degradation: The biopolymeric matrix of the nanoparticle degrades over time, releasing the drug.

Stimuli-Responsive Release: An external or internal trigger, such as changes in pH, temperature, or the presence of specific enzymes, causes the nanoparticle to release its contents. mdpi.comnanomedicines.ca For example, a pH-sensitive linker can be broken in the acidic tumor environment, triggering drug release. nih.gov

While the encapsulation of many phytochemicals and chemotherapeutics in nanoparticles is well-documented, specific research on encapsulating Cryptophycin-3 is an emerging area. nih.govmdpi.com However, the principles established with other potent drugs, such as curcumin (B1669340) and docetaxel (B913), demonstrate the potential of nanoparticle systems to enhance the therapeutic window of cryptophycins by improving bioavailability and enabling controlled, targeted release. nih.gov

Combination Strategies with Other Therapeutic Agents

Combining cryptophycins with other anticancer drugs is a key strategy to improve therapeutic outcomes, potentially through synergistic interactions and by overcoming drug resistance. core.ac.ukgoogle.com This approach allows for attacking cancer cells through multiple mechanisms simultaneously.

Synergistic Effects with Established Anticancer Drugs

The table below summarizes findings from combination studies involving Cryptophycin-52 (C52) and various established anticancer drugs in different human tumor models.

Combination AgentTumor ModelObserved EffectReference
DoxorubicinMX-1 Breast CarcinomaHighly Effective nih.gov
Paclitaxel (B517696)MX-1 Breast CarcinomaHighly Effective nih.gov
5-FluorouracilMX-1 Breast CarcinomaHighly Effective nih.gov
CisplatinLung Carcinoma XenograftsHighly Effective nih.gov
CarboplatinLung Carcinoma XenograftsHighly Effective nih.gov
GemcitabineH460, Calu-6, SW2, H82 LungAdditive to Greater-than-Additive nih.gov
IrinotecanHCT116 Colon CarcinomaGreater-than-Additive nih.gov

These studies indicate that cryptophycins can be potent partners in combination regimens, enhancing the activity of a wide range of clinically used drugs. nih.govnih.gov

Rational Combinations for Overcoming Resistance

A significant advantage of cryptophycins is their ability to remain highly active against cancer cells that have developed multidrug resistance (MDR). nih.govbeilstein-journals.orgnih.gov This resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove many conventional chemotherapeutics (such as vinca (B1221190) alkaloids and taxanes) from the cell, reducing their efficacy. google.comnih.gov

Cryptophycins have been shown to be poor substrates for P-gp. google.comnih.gov This means they are not efficiently pumped out of resistant cancer cells, allowing them to accumulate intracellularly and exert their potent microtubule-destabilizing effects. core.ac.uknih.gov This property makes them ideal candidates for rational combination therapies aimed at treating drug-resistant tumors. google.comnih.gov

The rationale for these combinations is based on targeting different cellular pathways or overcoming specific resistance mechanisms. For instance:

Combining a cryptophycin with a drug that is a known P-gp substrate can be effective. While the resistant cells might expel the conventional drug, they remain vulnerable to the cryptophycin.

Since cryptophycins interfere with microtubule dynamics, combining them with drugs that target other critical cellular processes, such as DNA replication (e.g., cisplatin, 5-fluorouracil) or topoisomerase function (e.g., doxorubicin), can create a multi-pronged attack that is more difficult for cancer cells to survive. core.ac.uknih.gov

The development of tubulin inhibitors that can circumvent common resistance mechanisms is a crucial goal in cancer therapy, and cryptophycins represent a promising class of compounds to achieve this. researchgate.net

Future Research Directions and Unexplored Avenues

Advanced Structural Biology of Cryptophycin-Tubulin Complexes

A fundamental understanding of how cryptophycins interact with their target, tubulin, is crucial for rational drug design. While initial studies have provided valuable insights, future research will focus on obtaining higher-resolution and more dynamic structural information. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have already begun to paint a more detailed picture. For instance, cryo-EM has been used to determine the binding site of Cryptophycin-52 on HeLa tubulin to a resolution of 3.3 Å. nih.govresearchgate.net This work revealed that the binding site is located at the tubulin interdimer interface and partially overlaps with that of maytansine (B1676224). nih.govresearchgate.net

A significant recent discovery has been the identification of a second, previously unknown cryptophycin-binding site on β-tubulin that involves the T5-loop. rcsb.orgnih.gov This site bridges the maytansine and vinca (B1221190) sites, opening up new avenues for designing novel microtubule-targeting agents. rcsb.orgnih.gov

Future research in this area will likely involve:

Higher-Resolution Structures: Obtaining crystal structures at even higher resolutions (e.g., 2.2 Å resolution has been achieved for a cryptophycin (B1240208) derivative) will provide more precise atomic details of the interactions. rcsb.orgnih.gov

Dynamic Interactions: Utilizing techniques like molecular dynamics simulations to understand the conformational changes in both tubulin and cryptophycin upon binding. nih.govresearchgate.net This can help elucidate the mechanism of microtubule destabilization.

Comparative Structural Analysis: Systematically determining the structures of various cryptophycin analogues complexed with tubulin to build a comprehensive structure-activity relationship (SAR) database. This will be invaluable for designing analogues with improved affinity and specificity.

Table 1: Key Findings from Recent Structural Studies of Cryptophycin-Tubulin Complexes

TechniqueCryptophycin AnalogueKey FindingsResolutionReference
Cryo-EMCryptophycin-52Binding site at the tubulin interdimer interface, partially overlapping with the maytansine site. Induces curvature in tubulin dimers.3.3 Å nih.govresearchgate.net
X-ray CrystallographyCryptophycin derivativeConfirmed the maytansine site binding and discovered a second binding site at the β-tubulin T5-loop, bridging the maytansine and vinca sites.2.2 Å rcsb.orgnih.gov
Cryo-EMCryptophycin-1Induced the formation of ring-like tubulin complexes with 16-fold symmetry, corresponding to eight dimers.2.6 nm researchgate.net

Deeper Understanding of Cryptophycin-Induced Cellular Pathways

Cryptophycins are known to induce cell cycle arrest and apoptosis, but the intricate signaling cascades they trigger are not fully understood. mdpi.comnih.govresearchgate.net Future investigations will aim to dissect these pathways to identify potential biomarkers for sensitivity and resistance, and to devise combination therapies.

Key research questions to be addressed include:

Apoptotic Triggers: While cryptophycins are known to activate caspases like caspase-3 and modulate Bcl-2 family proteins, the upstream sensors of cryptophycin-induced microtubule disruption and the precise sequence of events leading to apoptosis need further clarification. mdpi.comnih.gov

Cell Cycle Checkpoint Activation: A more detailed analysis of how cryptophycins engage the spindle assembly checkpoint and the downstream consequences for mitotic progression and cell fate is warranted. nih.gov

Non-Apoptotic Cell Death: Investigating whether cryptophycins can induce other forms of programmed cell death, such as necroptosis or autophagy, in different cancer cell types.

Resistance Mechanisms: Identifying the cellular mechanisms that contribute to resistance to cryptophycin-based therapies, which could involve alterations in tubulin isoforms, drug efflux pumps, or apoptosis signaling pathways.

High-Throughput Screening for Novel Cryptophycin Analogues

The discovery of new cryptophycin analogues with improved therapeutic properties is a major goal. High-throughput screening (HTS) of both synthetic and natural product libraries offers a powerful approach to identify promising new leads.

Future HTS campaigns could be designed to screen for:

Enhanced Potency: Identifying analogues with even greater cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance. nih.gov

Improved Therapeutic Index: Screening for compounds that exhibit high potency against cancer cells but have reduced toxicity towards normal cells.

Overcoming Resistance: Searching for analogues that are effective against cancer cells that have developed resistance to existing microtubule-targeting agents.

Favorable Physicochemical Properties: Screening for compounds with better solubility, stability, and pharmacokinetic profiles.

Chemoinformatic and Machine Learning Approaches in Cryptophycin Research

The integration of computational methods, including chemoinformatics and machine learning (ML), is set to revolutionize cryptophycin research. These approaches can accelerate the discovery and development of new drug candidates by analyzing vast datasets to identify patterns and make predictions.

Future applications in this domain include:

Predictive Modeling: Developing ML models to predict the bioactivity, toxicity, and pharmacokinetic properties of novel cryptophycin analogues based on their chemical structures.

AI-Driven Drug Design: Utilizing artificial intelligence (AI) platforms, such as Lantern Pharma's RADR®, to identify novel cancer targets for cryptophycin-based antibody-drug conjugates (ADCs) and to design next-generation drug conjugates with potentially higher efficacy. biospace.comadcreview.combiopharmatrend.combusinesswire.com

Virtual Screening: Employing computational docking and molecular dynamics simulations to virtually screen large chemical libraries for potential cryptophycin mimetics or compounds that bind to the newly identified allosteric sites on tubulin.

Analysis of Large Datasets: Using ML algorithms to analyze data from HTS campaigns and "omics" studies to identify complex structure-activity relationships and biomarkers of drug response. adcreview.com

Table 2: Application of AI and Machine Learning in Cryptophycin Research

Company/PlatformApproachGoalReference
Lantern Pharma (RADR® Platform)AI and Machine LearningTo rapidly develop novel cryptophycin-antibody drug conjugates (ADCs) and identify optimal cancer targets. biospace.comadcreview.combusinesswire.com
Bielefeld University CollaborationAI-guided synthesis and evaluationTo develop next-generation ADCs with potentially higher efficacy, at a faster pace, and with reduced costs. adcreview.combiopharmatrend.com
General ML ModelsDeep learning on DNA-encoded librariesTo identify novel tumor-targeting small organic ligands that could be conjugated to payloads like cryptophycins. nih.gov

Exploration of New Biosynthetic Pathways or Producers

The natural world remains a rich source of novel chemical diversity. Future research will focus on discovering new cryptophycin-producing organisms and elucidating their biosynthetic pathways. This knowledge can be leveraged for the sustainable production of known cryptophycins and the generation of new analogues.

Avenues for exploration include:

Metagenomic Screening: Mining the genomes of diverse cyanobacteria and other microorganisms for uncharacterized cryptophycin-like biosynthetic gene clusters. acs.org

Precursor-Directed Biosynthesis: Feeding unnatural precursor molecules to cryptophycin-producing strains to generate novel, bioactive analogues. acs.org

Chemoenzymatic Synthesis: Utilizing isolated enzymes from the cryptophycin biosynthetic pathway, such as the thioesterase (CrpTE) and epoxidase (CrpE), to perform specific chemical transformations in vitro, enabling the creation of a wider range of analogues. nih.govacs.org

Heterologous Expression: Transferring the cryptophycin biosynthetic gene cluster into a more genetically tractable host organism to facilitate pathway engineering and scaled-up production.

Development of Advanced Bioconjugation Technologies for Cryptophycins

The high potency of cryptophycins makes them ideal payloads for targeted therapies like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). researchgate.netanr.frnih.govacs.org Future research will focus on developing more sophisticated bioconjugation strategies to improve the performance of these targeted agents.

Key areas of development include:

Site-Specific Conjugation: Developing methods to attach cryptophycins to specific sites on antibodies, ensuring a homogenous drug-to-antibody ratio (DAR) and preserving the antibody's binding affinity. biospace.com

Novel Linker Chemistries: Designing new linkers that are stable in circulation but are efficiently cleaved within the target cancer cells, ensuring the timely release of the cryptophycin payload. aacrjournals.org This includes exploring self-immolative linkers and linkers sensitive to the tumor microenvironment. google.com

Alternative Targeting Moieties: Exploring the use of other targeting ligands, such as peptides (e.g., RGD peptides), aptamers, and nanoparticles, to deliver cryptophycins to tumors. mdpi.comnih.govbeilstein-journals.orgdovepress.com

Dual-Payload Conjugates: Investigating the potential of co-delivering cryptophycins with other cytotoxic agents or immunomodulators to achieve synergistic anti-tumor effects.

Addressing Remaining Challenges in Cryptophycin-Based Drug Development (e.g., improving therapeutic index by increasing specificity)

Despite their promise, the clinical development of cryptophycins as standalone agents has been hampered by a narrow therapeutic window and dose-limiting toxicities, such as neurotoxicity. mdpi.comnih.govnih.gov The central challenge for future research is to improve the therapeutic index by increasing the specificity of these potent compounds for cancer cells.

Strategies to achieve this include:

Optimizing ADC and SMDC Design: As discussed above, refining the design of targeted conjugates is the most promising approach to enhance tumor-specific delivery and minimize off-target effects. researchgate.netnih.govbeilstein-journals.org

Prodrug Strategies: Developing cryptophycin prodrugs that are inactive until they reach the tumor microenvironment, where they are converted to the active form by tumor-specific enzymes or conditions. core.ac.uk

Combination Therapies: Identifying synergistic combinations of cryptophycins with other anti-cancer drugs that could allow for lower, less toxic doses of each agent to be used.

Personalized Medicine Approaches: Using genomic or proteomic profiling to identify patient populations most likely to respond to cryptophycin-based therapies, thereby maximizing efficacy and minimizing unnecessary exposure to the drug.

By systematically addressing these future research directions, the scientific community can unlock the full potential of Cryptophycin 3 and its analogues, paving the way for a new generation of highly effective and targeted cancer therapies.

Q & A

Q. What are the key structural features of Cryptophycin 3 that contribute to its antitumor activity?

this compound, a 16-membered macrocyclic depsipeptide, derives its antitumor potency from four structural units (A-D):

  • Unit A : A polyketide-derived (2E,7E,5S,6R)-5-hydroxy-6-methyl-8-phenyloctadienoic acid, critical for microtubule destabilization.
  • Unit B : D-O-methyltyrosine, enhancing binding affinity to tubulin.
  • Unit C : A β-amino acid (e.g., 3-amino-2-methylpropanoic acid), stabilizing the macrocyclic conformation.
  • Unit D : A 2-hydroxy acid (e.g., 2-hydroxyisocaproic acid), influencing hydrolytic stability and pharmacokinetics.
    These units collectively enable potent microtubule disruption and resistance to P-glycoprotein-mediated efflux in multidrug-resistant cancers .

Q. What methodologies are employed in the total synthesis of this compound?

this compound is synthesized via convergent chemoenzymatic strategies :

  • Fragment assembly : Modular synthesis of units A-D using stereoselective aldol reactions (Unit A) and chiral pool derivatization (Units B-D) .
  • Macrolactamization : Enzymatic cyclization by non-ribosomal peptide synthetase (NRPS) modules (e.g., CrpD-M2) and thioesterase (CrpTE) to form the macrocyclic core .
  • Post-synthetic modifications : Epoxidation or hydroxylation to fine-tune bioactivity .

Q. How does this compound interact with microtubules to induce mitotic arrest?

this compound binds reversibly to the vinca domain of β-tubulin , inhibiting polymerization and stabilizing microtubule dynamics at sub-nanomolar concentrations. This disrupts mitotic spindle assembly, leading to G2/M phase arrest and apoptosis. Unlike taxanes, it avoids P-glycoprotein recognition, retaining efficacy in drug-resistant tumors .

Advanced Research Questions

Q. How do researchers address the hydrolytic instability of this compound in preclinical models?

The ester bonds in this compound are susceptible to serum esterases. Strategies to improve stability include:

  • Structural analogs : Replacing labile esters with triamides or carbamate linkages (e.g., Cryptophycin 52) .
  • Chemoenzymatic engineering : Using NRPS modules (CrpD-M2) to incorporate non-natural 2-hydroxy acids (Unit D) that resist hydrolysis .
  • Prodrug formulations : Masking ester groups with pH-sensitive protecting groups for targeted release .

Q. What experimental models are used to evaluate this compound’s efficacy against drug-resistant tumors?

  • In vitro :
    • P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES ovarian cancer) to assess retention of cytotoxicity .
    • Tubulin polymerization assays with purified bovine tubulin to quantify IC50 values .
  • In vivo :
    • Xenograft models (e.g., intraperitoneal OVCAR-2 tumors in mice) comparing survival rates to taxanes and vinca alkaloids .

Q. How do structural modifications to Unit D impact this compound’s structure-activity relationship (SAR)?

Unit D’s 2-hydroxy acid moiety governs hydrophobicity and metabolic stability :

  • Methylation at C-3 (e.g., 3-methyl-2-hydroxyvalerate) enhances tubulin binding but reduces solubility.
  • Shortening the alkyl chain (e.g., 2-hydroxybutyrate) improves pharmacokinetics but may lower potency.
    SAR studies combine molecular docking (e.g., β-tubulin binding simulations) and MD simulations (e.g., RMSD analysis of Caspase 8 interactions) to optimize analogs .

Q. What analytical techniques validate the stereochemical integrity of synthetic this compound intermediates?

  • Chiral HPLC : Resolves enantiomers of β-amino acid (Unit C) and hydroxy acids (Unit D).
  • NMR spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations confirm macrocycle conformation.
  • LC-FTICR-MS : Monitors enzyme-bound intermediates during chemoenzymatic synthesis (e.g., CrpD-M2 loading of 2-ketoisocaproic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.